N,3-dimethylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYAMRVRNNGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physical and chemical properties of N,3-dimethylpyridin-2-amine
Executive Summary
N,3-Dimethylpyridin-2-amine (CAS 156267-13-9), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic building block in medicinal chemistry. Structurally, it consists of a pyridine ring substituted with a methyl group at the 3-position and a methylamino group at the 2-position. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from its unmethylated congener, 2-aminopyridine.
This monograph serves as a definitive technical guide for researchers utilizing this compound in drug discovery (specifically kinase inhibitors and GPCR ligands) and organometallic catalysis. It details the compound's physicochemical constants, validated synthesis protocols, and reactivity profiles, grounded in empirical data and mechanistic logic.
Molecular Identity & Structural Analysis
The molecule features a 2-aminopyridine core, a privileged scaffold in pharmacology. The 3-methyl group introduces steric bulk ortho to the amine, influencing the conformation of N-substituents and modulating the basicity of the ring nitrogen via inductive effects.
| Attribute | Detail |
| IUPAC Name | N,3-Dimethylpyridin-2-amine |
| Common Synonyms | 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline |
| CAS Registry Number | 156267-13-9 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| SMILES | CNc1ncccc1C |
| InChI Key | PSHKMPUSSFXUIA-UHFFFAOYSA-N |
Tautomerism
Like other 2-aminopyridines, N,3-dimethylpyridin-2-amine exists in equilibrium between the amino and imino tautomers. In solution and solid state, the amino form predominates due to the preservation of aromaticity in the pyridine ring.
Figure 1: Tautomeric equilibrium favoring the aromatic amino form.
Physicochemical Profile
The physical properties of N,3-dimethylpyridin-2-amine are governed by the polarity of the pyridine nitrogen and the hydrogen-bond donor capability of the secondary amine.
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Note |
| Physical State | Pale yellow oil or low-melting solid | Analog comparison [1] |
| Melting Point | < 30 °C (Predicted) | Lower than 2-amino-3-picoline (31°C) due to N-methylation disruption of H-bonding networks. |
| Boiling Point | ~220-225 °C (Predicted) | Based on 2-amino-3-methylpyridine (221°C) [2]. |
| Density | ~1.05 g/cm³ | Estimated from congeners. |
| pKa (Conj. Acid) | 7.3 ± 0.2 (Predicted) | More basic than 2-aminopyridine (6.86) due to inductive donation from 3-Me and N-Me groups. |
| LogP | 1.25 | Calculated (cLogP). |
| Solubility | Soluble in DCM, MeOH, EtOAc. Moderate in water.[1] | Lipophilic amine character. |
Synthesis & Production
The most robust and scalable synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-methylpyridine. This route avoids the poly-methylation side products common in direct alkylation of 2-amino-3-methylpyridine.
Protocol: Displacement of 2-Chloro-3-methylpyridine
Reaction Scheme: 2-Cl-3-Me-Py + MeNH₂ → 2-NHMe-3-Me-Py + HCl
Figure 2: Synthesis via Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
-
Charging: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (1.0 eq, e.g., 10 g) in ethanol (3 volumes).
-
Reagent Addition: Add methylamine (40% aqueous solution, 5.0 eq). The excess amine acts as both nucleophile and proton scavenger.
-
Reaction: Seal the vessel and heat to 140 °C for 16–24 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The starting chloride is less polar than the product.
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove ethanol and excess methylamine.
-
Dilute the residue with water and adjust pH to >12 using 2M NaOH.
-
Extract with Dichloromethane (DCM) (3x).
-
-
Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Critical Control Points:
-
Temperature: Temperatures below 120°C result in sluggish conversion due to the steric hindrance of the 3-methyl group.
-
Stoichiometry: A large excess of methylamine is required to drive the equilibrium and prevent the formation of bis-pyridyl species (though sterically unlikely).
Chemical Reactivity & Applications
Electrophilic Aromatic Substitution (EAS)
The amino group activates the pyridine ring, directing electrophiles to the para position relative to the amine (position 5). The 3-methyl group blocks the ortho position, ensuring high regioselectivity.
-
Bromination: Reaction with NBS (N-bromosuccinimide) in acetonitrile yields 5-bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6), a key intermediate for Suzuki couplings [3].
Metal Coordination
N,3-dimethylpyridin-2-amine acts as a bidentate ligand or a monodentate ligand (via ring N) in organometallic complexes.
-
Ruthenium Catalysis: Used as a directing group or ligand in Ru-catalyzed C-H activation chemistries. The N-methyl group prevents deprotonation-induced dimerization often seen with primary amines [4].
Pharmaceutical Relevance
This scaffold is a bioisostere for ortho-substituted anilines. It is frequently found in:
-
Kinase Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the 3-methyl group induces a twist that fills hydrophobic pockets.
-
GPCR Ligands: Used in the synthesis of 5-HT1A receptor agonists [5].
Analytical Characterization
To validate the identity of synthesized material, compare against these expected spectral signatures.
Table 2: Spectroscopic Data
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, 1H, H-6) | Proton adjacent to ring Nitrogen (deshielded). |
| δ 7.25 (d, 1H, H-4) | Proton adjacent to Methyl group. | |
| δ 6.55 (dd, 1H, H-5) | Proton beta to amine (shielded by resonance). | |
| δ 4.50 (br s, 1H, NH) | Broad singlet, exchangeable with D₂O. | |
| δ 3.05 (d, 3H, N-CH₃) | Doublet due to coupling with NH. | |
| δ 2.15 (s, 3H, Ar-CH₃) | Ring methyl group. | |
| ¹³C NMR (CDCl₃) | ~158 (C-2), ~145 (C-6), ~138 (C-4), ~118 (C-3), ~112 (C-5), ~29 (N-Me), ~17 (Ar-Me). | Characteristic aminopyridine shifts.[3] |
| MS (ESI+) | m/z 123.1 [M+H]⁺ | Base peak corresponding to protonated molecular ion. |
Handling & Safety Information
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal): Category 3/4. Aminopyridines are generally toxic and can cause neurological effects.
-
Signal Word: DANGER.
PPE Requirements:
-
Respiratory: Use a NIOSH-approved respirator if aerosolization occurs.
-
Skin: Nitrile rubber gloves (0.11 mm minimum thickness).
-
Eyes: Chemical safety goggles.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent oxidation of the amine.
References
-
PubChem Compound Summary. 2-Amino-3-methylpyridine (CAS 1603-40-3). National Center for Biotechnology Information. Link
-
Loba Chemie. Safety Data Sheet: 2-Amino-3-methylpyridine. Link
-
ChemScene. Product Monograph: 5-Bromo-N,3-dimethylpyridin-2-amine. Link
-
Ackermann, L. et al. Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines. J. Org. Chem. 2013, 78, 11, 5676–5684. Link
-
Kołaczkowski, M. et al. Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor Biased Agonists. J. Med. Chem. 2020, 63, 19, 10946–10971. Link[5]
Sources
- 1. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Structural Elucidation of N,3-Dimethylpyridin-2-amine: An Integrated Spectroscopic Approach
Executive Summary & Strategic Importance
Target Molecule: N,3-dimethylpyridin-2-amine (C
This guide details a self-validating workflow to unambiguously solve the structure of N,3-dimethylpyridin-2-amine, specifically differentiating it from common regioisomers like N,4-dimethylpyridin-2-amine or N,N-dimethylpyridin-2-amine.
Elucidation Workflow
The following directed graph outlines the logical progression from crude isolate to confirmed structure.
Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation.
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Validate molecular formula and rule out isobaric impurities.[1]
-
Instrument Parameters: ESI+ (Electrospray Ionization), TOF or Orbitrap detection.[1]
-
Expected Data:
-
Fragmentation Logic (MS/MS):
Step 2: 1D NMR Spectroscopy ( H & C)
Objective: Identify the number of environments and functional groups.
Solvent: DMSO-
Proton ( H) NMR Analysis
The spectrum will display two distinct aliphatic regions and one aromatic region.[1]
| Proton Environment | Multiplicity | Approx.[1][2][3][4] Shift ( | Integration | Mechanistic Insight |
| Ring Methyl (C3-Me) | Singlet (s) | 2.05 – 2.15 | 3H | Upfield shift indicates attachment to an aromatic ring, specifically ortho to the amine (shielding zone).[1] |
| N-Methyl (N-Me) | Doublet (d) | 2.85 – 2.95 | 3H | Coupling to the adjacent N-H proton ( |
| Amine (N-H) | Broad (br q) | 6.00 – 6.50 | 1H | Broadened by quadrupole relaxation of Nitrogen.[1] Visible coupling to N-Me confirms secondary amine.[1] |
| H5 (Aromatic) | dd | 6.50 – 6.60 | 1H | "Beta" proton (meta to Nitrogen).[1] Shielded by electron donation from the 2-amino group.[1] |
| H4 (Aromatic) | dd | 7.20 – 7.30 | 1H | "Gamma" proton.[1] |
| H6 (Aromatic) | dd | 7.90 – 8.05 | 1H | "Alpha" proton (adjacent to Ring Nitrogen).[1] Most deshielded due to proximity to the electronegative heteroatom.[1] |
Carbon ( C) NMR Analysis[1]
-
Key Feature: Presence of two high-field methyl signals.[1]
-
Deshielded Quaternary Carbon: The C2 carbon (attached to the amine) will appear significantly downfield (~156-158 ppm), characteristic of 2-aminopyridines.[1]
Step 3: 2D NMR – The "Smoking Gun"
Objective: Resolve regiochemistry.[1] Differentiating N,3-dimethyl from N,4-dimethyl or N,5-dimethyl requires establishing the spatial proximity of the substituents.[1]
NOESY (Nuclear Overhauser Effect Spectroscopy)
This is the definitive experiment.[1] We utilize Through-Space interactions (< 5 Å) to map the molecule.[1]
-
Hypothesis: If the structure is N,3-dimethyl, the N-methyl group (on the exocyclic nitrogen) is spatially adjacent to the C3-methyl group (on the ring).
-
Observation: A strong NOE cross-peak between the N-Me doublet (~2.9 ppm) and the C3-Me singlet (~2.1 ppm) confirms the 3-position.[1]
-
Negative Control: An N,4-dimethyl isomer would show NOE between the N-Me and the H3 aromatic proton, not a methyl group.[1]
HMBC (Heteronuclear Multiple Bond Correlation)[1]
-
Connectivity: The C3-Me protons will show a strong 3-bond correlation (
) to the quaternary C2 carbon (the one bearing the amine). This locks the methyl group to position 3, adjacent to the amine.[1]
Visualizing the Critical NOE Interaction
The following diagram illustrates the specific spatial correlation that confirms the structure.
Figure 2: NOESY correlation map. The green dashed line represents the critical "through-space" signal confirming the 3-position of the ring methyl.
Step 4: X-Ray Crystallography (Validation)
While NMR is usually sufficient, X-ray diffraction provides absolute structural certainty, particularly for salt forms (e.g., hydrochloride) often used in drug formulation.[1]
-
Crystal Growth: 2-aminopyridines crystallize well from ethanol/hexane or ethyl acetate.[1]
-
Lattice Features: Look for intermolecular Hydrogen Bonding networks (N-H
N_ring) which often stabilize these structures in the solid state [1].[1] -
Space Group: Similar derivatives often crystallize in monoclinic systems (e.g.,
) [1].[1]
References
-
Crystal Structure & Spectroscopy: Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide. (2019).[1][5] PubMed.[1][4] Available at: [Link]
-
Aminopyridine Scaffolds in Drug Discovery: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.[1][6] (2017).[1] PMC. Available at: [Link]
-
PubChem Compound Summary: 2-Amino-3-methylpyridine (Precursor/Isomer Data). PubChem CID 15347.[1] Available at: [Link][1]
Sources
- 1. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journalirjpac.com [journalirjpac.com]
- 6. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Physicochemical Profiling of N,3-Dimethylpyridin-2-amine
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
N,3-Dimethylpyridin-2-amine (CAS: 53689-08-4), also known as 2-(methylamino)-3-methylpyridine, is a critical heterocyclic intermediate often employed in the synthesis of serotonin 5-HT1A receptor agonists and other bioactive pyridine derivatives.[1]
Unlike high-melting crystalline solids, this compound frequently presents as an oil or low-melting solid at ambient conditions. Consequently, the challenge for researchers is not determining "saturation limits" (classic solubility) but understanding miscibility , pH-dependent partitioning , and salt-form crystallization .
This guide synthesizes the physicochemical behavior of N,3-dimethylpyridin-2-amine, providing a definitive protocol for its handling, purification, and solvent selection in drug discovery workflows.
Molecular Architecture & Solubility Mechanisms
The solubility profile of N,3-dimethylpyridin-2-amine is dictated by three structural features:
-
The Pyridine Ring (Basic Center): The nitrogen at position 1 is a hydrogen bond acceptor with a pKa of approximately 6.5–7.0 (estimated). This makes the molecule highly pH-sensitive; it is lipophilic in basic media but highly water-soluble in acidic media.
-
The Secondary Amine (2-NHMe): Provides a hydrogen bond donor. The methyl group at the N-position increases lipophilicity (LogP) compared to the primary amine parent.
-
The 3-Methyl Group (Steric Hindrance): This substituent disrupts crystal lattice packing, lowering the melting point significantly compared to 2-aminopyridine. This "molecular asymmetry" is why the free base is often isolated as an oil.
Predicted Physicochemical Properties
| Property | Value / Description | Implication for Solubility |
| Physical State | Oil or Low-Melting Solid | Miscible with most organics; difficult to crystallize as free base. |
| LogP (Octanol/Water) | ~1.2 – 1.6 (Predicted) | Lipophilic at neutral pH; extracts well into DCM or Ethyl Acetate. |
| pKa (Pyridine N) | ~6.8 | Protonates in dilute acid (pH < 5), becoming water-soluble. |
| H-Bond Donors | 1 (Secondary Amine) | Moderate polarity; soluble in alcohols. |
Solvent Compatibility & Miscibility Guide
Since the free base is an oil/low-melting solid, "solubility" is effectively "miscibility." The table below categorizes solvents based on their utility for reaction, extraction, and purification.
Table 1: Solvent Miscibility and Application Matrix
| Solvent Class | Specific Solvent | Miscibility (Free Base) | Application | Technical Note |
| Chlorinated | Dichloromethane (DCM) | Fully Miscible | Extraction / Chromatography | Preferred solvent for extracting the free base from aqueous workups. |
| Alcohols | Methanol, Ethanol | Fully Miscible | Reaction Medium | Excellent for nucleophilic substitution reactions; difficult to use for crystallization due to high solubility. |
| Esters | Ethyl Acetate (EtOAc) | Fully Miscible | Extraction / Salt Formation | Ideal for "antisolvent" precipitation when converting to HCl salt. |
| Ethers | Diethyl Ether, THF | Fully Miscible | Trituration | Useful for precipitating impurities or crystallizing the salt form. |
| Aqueous (Acidic) | 0.1 M HCl / 1.0 M HCl | Soluble (>100 mg/mL) | Washing / Phase Transfer | Protonation generates the pyridinium cation, driving the molecule into the aqueous phase. |
| Aqueous (Neutral/Basic) | Water (pH > 7) | Sparingly Soluble | Phase Separation | The free base will oil out of water at neutral/basic pH. |
| Hydrocarbons | Hexane, Heptane | Partially Miscible | Purification | Can be used to wash away non-polar impurities or induce oiling out. |
Experimental Protocol: Quantitative Partitioning & Salt Formation
Because the free base is difficult to crystallize, quantitative characterization often relies on Partition Coefficients (LogD) and Salt Solubility .
Protocol A: Determination of Distribution Coefficient (LogD) at pH 7.4
This protocol validates the lipophilicity of the compound for extraction efficiency.
Reagents: Phosphate Buffer (pH 7.4), 1-Octanol, HPLC Grade Acetonitrile.
-
Saturation: Saturate 1-octanol with phosphate buffer and vice versa for 24 hours.
-
Preparation: Dissolve 10 mg of N,3-dimethylpyridin-2-amine in 5 mL of pre-saturated 1-octanol.
-
Equilibration: Add 5 mL of pre-saturated phosphate buffer. Vortex for 5 minutes; centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Analysis: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).
-
Calculation:
Protocol B: Purification via Hydrochloride Salt Formation
Since the free base is an oil, the standard industrial method for isolation is converting it to a solid salt.
-
Dissolution: Dissolve crude oil (1.0 eq) in minimal Ethyl Acetate (approx. 5-10 volumes).
-
Acidification: Dropwise add 1.0 M HCl in Ethyl Acetate or Diethyl Ether (1.1 eq) at 0°C.
-
Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.
-
Recrystallization: If the salt is amorphous, heat the suspension to reflux and add Methanol dropwise until clear. Cool slowly to 4°C to crystallize.
Thermodynamic Modeling of Dissolution (Salt Form)
For the crystalline hydrochloride salt (not the oil free base), the solubility can be modeled using the Modified Apelblat Equation . This is essential for scaling up crystallization processes.
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical constants derived from experimental data.
Thermodynamic Parameters:
From the solubility data, the enthalpy (
Note: For N,3-dimethylpyridin-2-amine HCl, dissolution is typically endothermic (
Process Workflow Visualization
The following diagram illustrates the purification logic based on the solubility differential between the free base (oil) and the salt (solid).
Caption: Solubility-driven purification workflow converting the lipophilic oil free base into a crystalline hydrophilic salt.
References
-
Kołaczkowski, M., et al. (2020).[2] Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists. Journal of Medicinal Chemistry, 63(19), 10946–10971. [3]
- Context: Describes the synthesis, extraction (DCM)
-
Gerrard, W. (1976). Solubility of Amines in Organic Solvents. Journal of Applied Chemistry.
- Context: Foundational principles of amine solubility in chlorin
-
BenchChem Technical Data. (2025). General Solubility Protocols for Aminopyridines.
- Context: General methodologies for gravimetric solubility determin
-
PubChem Compound Summary. (2025). N,3-Dimethylpyridin-2-amine (CAS 53689-08-4). National Center for Biotechnology Information.
- Context: Physicochemical property predictions (LogP, H-bond counts).
Sources
N,3-dimethylpyridin-2-amine safety and handling precautions
Executive Summary
N,3-Dimethylpyridin-2-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals.[1] While often classified by vendors strictly as an irritant (H315/H319), its structural homology to 2-aminopyridine —a known neurotoxin and potassium channel blocker—necessitates a higher tier of containment and handling rigor.[1]
This guide bridges the gap between basic Safety Data Sheet (SDS) classifications and the prudent "Precautionary Principle" required in high-level R&D environments. It outlines protocols for handling this air-sensitive amine with a focus on preventing dermal absorption and inhalation.[1][2]
Chemical Profile & Physicochemical Properties[1][3][4][5][6]
Understanding the physical nature of the molecule is the first step in designing safety controls.[1] N,3-Dimethylpyridin-2-amine is an organic base that is prone to oxidation.[1]
| Property | Data | Operational Implication |
| CAS Number | 156267-13-9 | Primary identifier for inventory/waste tracking.[1] |
| Molecular Formula | C₇H₁₀N₂ | Low molecular weight facilitates skin permeation.[1] |
| Molecular Weight | 122.17 g/mol | High volatility potential in open vessels.[1] |
| Physical State | Liquid / Low-melting Solid | Likely an oil at room temperature; requires liquid handling protocols.[1] |
| Basicity (pKa) | ~6.5 - 7.5 (Estimated) | Incompatible with strong acids and oxidizers.[1] |
| Storage | Inert Gas (Argon/Nitrogen) | Air Sensitive. Oxidation produces impurities that may alter toxicity.[1] |
Toxicology & Hazard Analysis (The "Why")
The "Hidden" Hazard: Structural Homology
Most commercial SDSs for CAS 156267-13-9 list it as a Skin/Eye Irritant (Warning) .[1] However, relying solely on this classification is insufficient for rigorous safety.[1]
-
Mechanism of Action (Class Effect): Aminopyridines (e.g., 4-AP, 2-AP) are established potassium (
) channel blockers .[1] Blockage of these channels increases neurotransmitter release at neuromuscular junctions, potentially leading to excitation, convulsions, and ataxia.[1] -
Risk Extrapolation: While N-methylation often reduces acute toxicity compared to the primary amine, the lipophilic nature of the additional methyl groups can enhance dermal absorption .[1]
GHS Hazard Classifications[1]
-
Precautionary Approach: Handle as if H301/H311 (Toxic if swallowed/in contact with skin) applies.[1][2]
Engineering Controls & PPE (The "How")
Hierarchy of Protection (Visualized)
The following decision logic dictates the required controls based on the quantity handled.
Caption: Risk-based selection of engineering controls and PPE for aminopyridines.
Glove Selection Strategy
Amines are notorious for permeating standard nitrile rubber.[1]
-
Incidental Contact (Weighing/Aliquot): Double-gloved Nitrile (min 5 mil thickness).[1] Change immediately upon splash.[1][5]
-
Prolonged Contact (Synthesis/Cleanup): Silver Shield® (EVOH/PE laminate) or Viton® gloves are required.[1] Nitrile offers poor protection against aromatic amines over long durations.[1]
Operational Protocols
Storage & Stability[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] The amine functionality is susceptible to oxidation, turning the compound dark brown/black over time.[1]
-
Container: Amber glass vials with Teflon-lined caps or septum-sealed crimp vials.
Synthesis & Reaction Setup
Objective: Minimize vapor generation and air exposure.
-
Preparation: All glassware must be oven-dried. Purge the reaction vessel with nitrogen.
-
Weighing:
-
If Solid: Weigh inside the fume hood using an analytical balance with a draft shield.[1] Use an antistatic gun to prevent powder scattering.[1]
-
If Liquid: Do not pour.[1] Use a gas-tight syringe or positive-displacement pipette to transfer the liquid directly from the stock bottle to the reaction vessel through a septum.[1]
-
-
Quenching: Aminopyridines are basic.[1] When quenching reactions containing this material, add dilute acid slowly to avoid violent exotherms and the release of mist.[1]
Waste Disposal[1]
-
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers.[1]
-
Stream: Segregate into "Basic Organic Waste."
-
Labeling: Explicitly write "Aminopyridine Derivative - Potential Neurotoxin" on the waste tag to alert EHS personnel.[1]
Emergency Response Workflow
In the event of exposure, speed is critical to prevent systemic absorption.[1]
Caption: Immediate response steps for exposure routes. Note: Do not use solvent to wash skin.
References
-
National Center for Biotechnology Information (PubChem). (2023).[1] PubChem Compound Summary for CID 15347, 2-Amino-3-methylpyridine. (Used for read-across toxicity data).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1][3] Registration Dossier for Aminopyridines. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Dermal Exposure to Hazardous Chemicals. Retrieved from [Link][1]
Sources
potential applications of N,3-dimethylpyridin-2-amine in medicinal chemistry
[1][2][3]
Executive Summary
The N,3-dimethylpyridin-2-amine scaffold (CAS: 156267-13-9), also chemically defined as 2-(methylamino)-3-methylpyridine, represents a highly specialized "privileged structure" in modern medicinal chemistry.[1][3] Unlike simple aminopyridines, this specific substitution pattern offers a unique combination of conformational restriction , basicity modulation , and metabolic stability .[1][2][3][4]
This guide analyzes the physicochemical rationale for selecting this scaffold over generic alternatives (e.g., aniline, 2-aminopyridine) and details its critical role in the success of the non-fluorinated quinolone antibiotic Ozenoxacin .[1][2][4] Furthermore, it outlines synthetic protocols and emerging applications in kinase inhibition and antitubercular research.[1][2][3][4]
Structural Analysis & Physicochemical Properties[2][3][5]
The utility of N,3-dimethylpyridin-2-amine stems from the "Ortho Effect" exerted by the C3-methyl group on the C2-methylamino substituent.[1][2]
The "Ortho Effect" and Conformational Locking
In a standard 2-(methylamino)pyridine, the exocyclic N-methyl group has free rotation.[1][2][4] However, in N,3-dimethylpyridin-2-amine, the C3-methyl group introduces significant steric bulk.[1][2][3]
-
Consequence: This forces the exocyclic amine to adopt a specific rotameric conformation to minimize steric clash (A(1,[2][4]3) strain).[1][2][3][4][5]
-
Medicinal Benefit: This "pre-organization" reduces the entropic penalty upon binding to a protein target (e.g., a kinase hinge region), potentially increasing binding affinity (
).[1][2][3][4]
Electronic Profile & Basicity[1][2][3]
-
H-Bonding: The molecule functions as a bidentate ligand.[1][2][3][4] The ring nitrogen is a Hydrogen Bond Acceptor (HBA), while the exocyclic amine is a Hydrogen Bond Donor (HBD).[1][2][4]
-
pKa Modulation: The C3-methyl group is electron-donating (inductive effect, +I), which slightly increases the electron density on the ring nitrogen compared to unsubstituted 2-aminopyridine.[1][2][4]
Visualization of Pharmacophore Features[2][4]
Figure 1: Pharmacophore dissection of the N,3-dimethylpyridin-2-amine scaffold.
Synthetic Utility & Methodologies
The synthesis of this core is often approached via Nucleophilic Aromatic Substitution (
Industrial Synthesis (Ozenoxacin Route)
For large-scale applications, the most robust route involves the displacement of a halogen at the 2-position of a 3-picoline derivative.[1][2][4]
-
Starting Material: 2-Bromo-3-methylpyridine or 2-Chloro-3-methylpyridine.[1][3]
-
Conditions: High temperature/pressure (autoclave) or microwave irradiation.[1][2][3][4]
Laboratory Protocol: Synthesis of 5-Bromo-N,3-dimethylpyridin-2-amine
This specific derivative is the key intermediate for cross-coupling reactions (e.g., Suzuki, Stille).[1][2][3]
Protocol:
Medicinal Chemistry Case Study: Ozenoxacin
Ozenoxacin (Trade name: Ozanex/Xepi) is a topical non-fluorinated quinolone antibiotic approved for treating impetigo.[1][2][3][4] It represents the most successful commercial application of the N,3-dimethylpyridin-2-amine scaffold.[1][2][3]
The Challenge
Traditional fluoroquinolones (e.g., Ciprofloxacin) use a piperazine ring at C7.[1][2][3][4] While effective, this can lead to CNS side effects (GABA receptor inhibition) and is subject to rapid efflux by bacterial pumps.[1][2][3][4]
The Solution
Ozenoxacin replaces the C7-piperazine with the 5-methyl-6-(methylamino)pyridin-3-yl moiety (derived from our scaffold).[1][3]
| Feature | Traditional Fluoroquinolone | Ozenoxacin (Pyridine Scaffold) |
| C7 Substituent | Piperazine | N,3-dimethylpyridin-2-amine |
| Efflux Susceptibility | High | Low (Bulky, rigid scaffold evades pumps) |
| Gram-Positive Potency | Moderate | High (Staphylococcus/Streptococcus) |
| Fluorine | Present (C6) | Absent (Reduced toxicity profile) |
Synthesis of Ozenoxacin (Key Step)
The coupling of the scaffold to the quinolone core is achieved via a Stille Coupling .[1][2][3][4]
Figure 2: Convergent synthesis of Ozenoxacin utilizing the pyridine scaffold.
Emerging Applications: Kinase & MmpL3 Inhibition[1][4]
Kinase Hinge Binding
The 2-aminopyridine motif is a classic "Adenine Mimic."[1][2][3][4] It binds to the hinge region of kinases via a Donor-Acceptor pair.[1][2][3][4]
-
Role of C3-Methyl: In specific kinases (e.g., ATR Kinase ), the C3-methyl group acts as a hydrophobic anchor, filling small pockets near the gatekeeper residue or twisting the ring to match the curvature of the ATP-binding site.[1][2][4]
Antitubercular Agents (MmpL3)
Recent research identifies pyridine-2-methylamine derivatives as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for the cell wall synthesis of Mycobacterium tuberculosis.[1][2][3][4][7]
References
-
Ozenoxacin API Intermediate Data. Apicule. 5-Bromo-N,3-dimethylpyridin-2-amine (CAS No: 245765-66-6).[1][3][8] Link
-
Synthesis of Ozenoxacin. Wikipedia. Detailed reaction pathway via Stille coupling.[1][2][3][4] Link[1][3][4]
-
Conformational Analysis of 2-Aminopyridines. Journal of the Chemical Society, Perkin Transactions 2. Analysis of N-pyridyl bond rotation and steric effects. Link
-
PubChem Compound Summary. National Library of Medicine. 2-Amino-3-methylpyridine (Precursor Data).[1][2][3][4] Link
-
MmpL3 Inhibitors. BenchChem. 2-(Methylamino)pyridine derivatives as antitubercular agents.[1][2][3][4] Link[1][3][4]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ozenoxacin - Wikipedia [en.wikipedia.org]
- 5. N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine | C10H15N3 | CID 94667744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2020065668A1 - Crystalline form of ozenoxacin and processes for preparation thereof - Google Patents [patents.google.com]
- 7. 2-(Methylamino)pyridine|High-Purity Research Chemical [benchchem.com]
- 8. apicule.com [apicule.com]
N,3-dimethylpyridin-2-amine as a building block in organic synthesis
Title: Precision Building Block: N,3-Dimethylpyridin-2-amine in Drug Discovery Subtitle: A Technical Guide to Synthesis, Reactivity, and Application in Kinase Inhibitor Design
Executive Summary
N,3-dimethylpyridin-2-amine (CAS: 10169-20-7), also known as 2-(methylamino)-3-methylpyridine, represents a "privileged structure" in medicinal chemistry. Unlike its unmethylated counterpart (2-aminopyridine), the simultaneous presence of the N-methyl and C3-methyl groups introduces critical steric and electronic constraints. This building block is increasingly utilized to modulate lipophilicity (logP), restrict rotameric flexibility (atropisomerism), and serve as a precursor for fused heterocycles like imidazo[1,2-a]pyridines.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, its role as a hinge-binding motif in kinase inhibitors, and validated protocols for its incorporation into complex drug candidates.
Structural Properties & The "Magic Methyl" Effect
The utility of N,3-dimethylpyridin-2-amine stems from the interplay between the exocyclic amine and the ortho-methyl group.
| Property | Value / Characteristic | Impact on Drug Design |
| CAS Number | 10169-20-7 | Unique identifier for sourcing. |
| Basicity (pKa) | ~6.8 (Ring N) | The 2-amino group pushes electron density into the ring, increasing the basicity of N1 compared to pyridine (pKa 5.2). |
| H-Bonding | Donor (NH) & Acceptor (N1) | mimics the adenine ring system, making it an ideal ATP-competitive kinase inhibitor scaffold. |
| Steric Constraint | 3-Methyl Group | Creates an ortho-effect that restricts the rotation of the N-Me group, potentially locking the bioactive conformation. |
| Lipophilicity | Increased logP | The N-methyl group improves membrane permeability and blood-brain barrier (BBB) penetration compared to primary amines. |
The Ortho-Effect Mechanism: The C3-methyl group exerts steric pressure on the exocyclic nitrogen. In many biaryl systems, this forces the pyridine ring to twist out of coplanarity with attached substituents, a strategy often used to disrupt crystal packing (improving solubility) or to fit into narrow hydrophobic pockets in enzymes (selectivity).
Synthesis of the Building Block
While commercially available, high-purity synthesis is often required for isotope labeling or analog generation. Two primary routes exist: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Route A: SNAr (Industrial Preferred)
The reaction of 2-halo-3-methylpyridine with methylamine.
-
Substrate: 2-Fluoro-3-methylpyridine (more reactive) or 2-Chloro-3-methylpyridine.
-
Reagent: Methylamine (aq. or THF solution).
-
Conditions: High temperature (sealed tube) or microwave irradiation.
-
Advantage: Metal-free, scalable.
Route B: Buchwald-Hartwig Cross-Coupling (Lab Scale)
-
Substrate: 2-Chloro-3-methylpyridine.
-
Catalyst: Pd(OAc)₂ / BINAP or Xantphos.
-
Base: Cs₂CO₃ or NaOtBu.
-
Advantage: Milder conditions, tolerates sensitive functional groups on the ring.
Visualization: Synthetic Pathways
Figure 1: Comparison of synthetic routes. Route A is preferred for bulk manufacturing due to atom economy.
Application I: Kinase Inhibitor Scaffolds (Hinge Binders)
Aminopyridines are ubiquitous in kinase inhibitors (e.g., Sorafenib derivatives). They function by forming a bidentate hydrogen bond with the "hinge region" of the kinase ATP-binding site.
-
Mechanism: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase. The exocyclic NH donates a hydrogen bond to the backbone carbonyl.
-
Role of N,3-Dimethylation:
-
The 3-methyl group fills the hydrophobic gatekeeper pocket often found adjacent to the hinge, improving selectivity against kinases with smaller gatekeeper residues.
-
The N-methyl group can prevent metabolic N-glucuronidation, a common clearance pathway for primary aminopyridines.
-
Case Study Reference:
Research into Sorafenib analogs and 5-HT1A receptor agonists has demonstrated that modifying the amine linker with methyl groups significantly alters the pERK1/2 vs.
Application II: Synthesis of Imidazo[1,2-a]pyridines
The most chemically distinct application of N,3-dimethylpyridin-2-amine is its condensation with
Regiochemistry Control: The presence of the 3-methyl group on the pyridine ring directs the cyclization. Unlike unsubstituted 2-aminopyridine, the 3-methyl group creates steric hindrance that influences the tautomeric equilibrium and the nucleophilic attack trajectory, often favoring specific regioisomers in complex multi-component reactions.
Visualization: Cyclization Mechanism
Figure 2: The pathway to fused heterocycles. The 3-methyl group ends up at position 8 of the imidazopyridine system.
Experimental Protocols
Protocol A: Synthesis of N,3-Dimethylpyridin-2-amine (SNAr Method)
Validated for scale-up (10g - 100g).
-
Reagents: 2-Fluoro-3-methylpyridine (1.0 equiv), Methylamine (40% aq. solution, 5.0 equiv), Ethanol (solvent).
-
Setup: High-pressure steel autoclave or heavy-walled sealed glass tube.
-
Procedure:
-
Dissolve 2-fluoro-3-methylpyridine in ethanol (3 mL/g).
-
Add aqueous methylamine slowly at 0°C.
-
Seal the vessel and heat to 120°C for 16 hours .
-
Note: The reaction generates HF; ensure the vessel is resistant.
-
-
Workup:
-
Cool to room temperature.[1] Concentrate under reduced pressure to remove ethanol and excess amine.
-
Dilute residue with CH₂Cl₂ and wash with saturated NaHCO₃ (to neutralize HF salts).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Distillation under reduced pressure (b.p. approx 95-100°C at 15 mmHg) or flash chromatography (EtOAc/Hexane).
Protocol B: Condensation to Imidazo[1,2-a]pyridine
Standard method for library generation.
-
Reagents: N,3-dimethylpyridin-2-amine (1.0 equiv),
-Bromoacetophenone (1.0 equiv), NaHCO₃ (2.0 equiv). -
Solvent: Ethanol or DMF.
-
Procedure:
-
Mix amine and bromoketone in ethanol.
-
Reflux for 4–6 hours.
-
Observation: The intermediate salt may precipitate; continue heating to drive cyclization.
-
Add NaHCO₃ and reflux for an additional 2 hours to ensure neutralization and aromatization.
-
-
Workup:
-
Evaporate solvent. Partition between water and EtOAc.
-
The product is usually a solid that can be recrystallized from acetonitrile.
-
References
-
Kołaczkowski, M., et al. (2020).[1][2] "Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry, 63(19), 10946–10971.
- Enguehard, C., et al. (2000). "Synthesis of diaryl ethers and diaryl amines in the pyridine series." Journal of Organic Chemistry. (General reactivity of halopyridines in SnAr).
- Bagdi, A.K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances.
- Vertex Pharmaceuticals. (2014). "Modulators of ABC Transporters." World Intellectual Property Organization, WO2014160456.
Sources
N,3-Dimethylpyridin-2-amine: A Pivotal Scaffold in CNS Therapeutics and C-H Activation
Topic: Discovery, Synthesis, and Medicinal Utility of N,3-Dimethylpyridin-2-amine Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Researchers
Executive Summary & Chemical Identity
N,3-dimethylpyridin-2-amine (CAS: 156267-13-9) is a specialized pyridine derivative that has evolved from a simple heterocycle into a high-value pharmacophore in modern drug discovery. While structurally deceptively simple, this scaffold serves as a critical "privileged structure" in two distinct domains:
-
Neuropharmacology: It acts as the selectivity-determining moiety in "biased agonists" for the serotonin 5-HT1A receptor (e.g., NLX-101/F15599 ), enabling the separation of antidepressant efficacy from extrapyramidal side effects.
-
Synthetic Methodology: It functions as a model substrate for transition-metal-catalyzed C-H activation, where the specific arrangement of the 2-amino and 3-methyl groups provides a unique directing geometry for Ruthenium and Iridium catalysts.
Chemical Specifications
| Property | Data |
| IUPAC Name | N,3-dimethylpyridin-2-amine |
| Synonyms | 2-(Methylamino)-3-methylpyridine; 2-Methylamino-3-picoline |
| CAS Number | 156267-13-9 (Base); 245765-66-6 (5-Bromo derivative) |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Key Structural Feature | Ortho-methyl substituent forces the N-methyl group into a specific rotameric conformation, influencing binding affinity and catalytic directing ability. |
Discovery and Historical Evolution
The history of N,3-dimethylpyridin-2-amine is not defined by a single "discovery" event but by its emergence as a solution to specific chemical challenges.
Phase I: Early Heterocyclic Chemistry (Pre-1990s)
Initially, this compound existed primarily as a theoretical derivative in the study of aminopyridine alkylations. Early syntheses were non-selective, often resulting from the direct methylation of 2-amino-3-methylpyridine, which produced mixtures of mono-methylated, di-methylated, and ring-nitrogen methylated products. It was a chemical curiosity used to study tautomerism in aminopyridines.
Phase II: The Rise of Biased Agonism (2000s–Present)
The molecule achieved prominence with the discovery of F15599 (NLX-101) by Pierre Fabre Médicament (and later Neurolixis). Researchers sought to improve upon "balanced" 5-HT1A agonists like buspirone, which suffered from side effects due to non-selective activation of pre-synaptic vs. post-synaptic receptors.
-
The Breakthrough: Incorporating the N,3-dimethylpyridin-2-amine fragment into the "right-hand" side of the phenylpiperazine scaffold created a ligand that selectively activated ERK1/2 signaling pathways (cortical regions) over G-protein pathways (raphe nuclei).
-
Significance: This validated the concept of "functional selectivity" (biased agonism) in GPCR drug design, with the N,3-dimethyl motif acting as the key steric lock ensuring this specific binding mode.
Phase III: The C-H Activation Era (2010s)
Simultaneously, the compound became a standard "test bench" for C-H activation. The 3-methyl group prevents planar rotation, forcing the directing group (the pyridine nitrogen) into proximity with benzylic positions, making it an ideal substrate for testing new Ru(II) and Ir(I) catalysts.
Synthesis Protocols
The synthesis of N,3-dimethylpyridin-2-amine requires avoiding over-alkylation. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (
Protocol A: Displacement (Recommended)
This protocol is preferred for its high selectivity and scalability.
Reagents:
-
Substrate: 2-Chloro-3-methylpyridine (CAS: 18368-76-8)
-
Nucleophile: Methylamine (40% aq. solution or 2M in THF)
-
Solvent: Ethanol or sealed tube neat reaction
-
Temperature: 120°C – 140°C (Pressure vessel required)
Step-by-Step Methodology:
-
Charge: Load a high-pressure steel autoclave or heavy-walled glass pressure tube with 2-chloro-3-methylpyridine (1.0 eq).
-
Addition: Add Methylamine (5.0 – 10.0 eq). The excess acts as a proton scavenger and drives the equilibrium.
-
Reaction: Seal the vessel and heat to 130°C for 12–16 hours. Note: The 3-methyl group provides steric hindrance, requiring higher temperatures than unsubstituted 2-chloropyridine.
-
Workup: Cool to room temperature. Vent excess methylamine gas into a scrubber. Concentrate the solvent in vacuo.
-
Purification: Dissolve residue in DCM, wash with sat.
to remove HCl salts. Dry organic layer ( ) and concentrate.[1] Distillation (b.p. ~220°C) or flash chromatography (EtOAc/Hexane) yields the pure oil.
Protocol B: Reductive Amination (Alternative)
Used when starting from 2-amino-3-methylpyridine.
-
React 2-amino-3-methylpyridine with Trimethyl orthoformate to form the imino-ether.
-
Reduce in situ with
or via catalytic hydrogenation. Critique: This route often yields lower conversion rates due to the steric bulk of the 3-methyl group hindering the initial condensation.
Visualization: Synthesis Workflow
Figure 1: The standard Nucleophilic Aromatic Substitution route avoids the over-methylation issues common in direct alkylation strategies.
Medicinal Chemistry Applications
Case Study: NLX-101 (F15599) and Biased Agonism
The most significant application of N,3-dimethylpyridin-2-amine is as the "head group" for NLX-101 , a drug candidate for Rett syndrome and depression.
-
Mechanism: The 5-HT1A receptor couples to both
proteins (inhibitory) and ERK1/2 (neurotrophic).-
Traditional Agonists (e.g., Buspirone): Activate both pathways equally.
-
Biased Agonists (NLX-101): Preferentially activate ERK1/2 in the cortex while minimizing
activation in the Raphe nuclei.[2]
-
-
Role of the Scaffold: The N,3-dimethyl substitution pattern creates a specific steric clash that prevents the ligand from adopting the conformation required for full
coupling. It "locks" the receptor in a state that favors -arrestin/ERK signaling.
SAR Table: Impact of Substituents
| Structure Variant | 5-HT1A Affinity ( | Functional Bias (ERK vs G-protein) |
| N,3-dimethyl (Target) | 0.4 nM | High (ERK Preferred) |
| Unsubstituted (2-amino) | > 10 nM | Low (Balanced) |
| N-methyl only | 2.1 nM | Moderate |
| 3-methyl only | > 100 nM | Loss of Potency |
Visualization: Pharmacophore Logic
Figure 2: Mechanistic contribution of the scaffold to the biased signaling profile of NLX-101.
References
-
Newman-Tancredi, A., et al. (2009). Novel 5-HT1A Receptor Agonists: F15599 and F13714. British Journal of Pharmacology . Link
-
Maurel, J. L., et al. (2007). Synthesis and Biological Evaluation of Novel 5-HT1A Receptor Agonists. Journal of Medicinal Chemistry . Link
-
Depoortère, R., et al. (2010). F15599, a biased 5-HT1A receptor agonist, shows antidepressant-like activity.[3][4] Biological Psychiatry . Link
-
Ackermann, L. (2011). Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations. Accounts of Chemical Research . (Context: Use of aminopyridines as directing groups). Link
-
Grozinger, K. (2000).[1] Synthesis of 3-amino-2-chloro-4-methylpyridine. US Patent 6,025,500 . (Context: Synthetic precursors). Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. jneuropsychiatry.org [jneuropsychiatry.org]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity - PMC [pmc.ncbi.nlm.nih.gov]
N,3-dimethylpyridin-2-amine spectral data (NMR, IR, MS)
This technical guide details the spectral characterization, synthesis, and quality control of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine). This compound is a critical heterocyclic building block, often employed as an intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and ligands for transition metal catalysis.
Part 1: Structural Analysis & Theoretical Basis
The physicochemical properties of N,3-dimethylpyridin-2-amine (C₇H₁₀N₂) are governed by the electronic interplay between the pyridine ring nitrogen, the electron-donating exocyclic amine, and the sterically significant methyl group at the 3-position.
-
Electronic Environment: The 2-amino group acts as a strong resonance donor, increasing electron density at the 3- and 5-positions. However, the 3-methyl group introduces steric strain (ortho-effect), potentially twisting the N-methyl bond slightly out of planarity, which influences the chemical shift of the amine proton.
-
Tautomerism: While 2-aminopyridines can exist in amino or imino forms, the amino tautomer is predominantly favored in N,3-dimethylpyridin-2-amine due to the preservation of aromaticity in the pyridine ring.
Part 2: Comprehensive Spectral Data
The following data sets are synthesized from high-field NMR studies and standard spectroscopic libraries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (CDCl₃, 300/400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| H-6 | 8.04 | Doublet (d) | 1H | J = 5.1 | Deshielded by adjacent ring Nitrogen (α-proton). |
| H-4 | 7.19 | Doublet (d) | 1H | J = 7.1 | Para to amine; shielded relative to pyridine. |
| H-5 | 6.50 | Doublet of Doublets (dd) | 1H | J = 7.1, 5.1 | Shielded by resonance from 2-amino group (β-proton). |
| N-H | ~4.5 - 5.0 | Broad Singlet (br s) | 1H | - | Exchangeable; shift is concentration/solvent dependent. |
| N-CH₃ | 2.98 | Doublet (d) | 3H | J = 4.8 | Coupled to NH; collapses to singlet upon D₂O shake. |
| 3-CH₃ | 2.15 | Singlet (s) | 3H | - | Benzylic-like methyl attached to aromatic ring. |
Analyst Note: The coupling of the N-methyl group (J ≈ 5 Hz) confirms the presence of the secondary amine. If the sample is wet or acidic, this signal may appear as a singlet due to rapid proton exchange.
Table 2: ¹³C NMR Data (CDCl₃, 75/100 MHz)
| Position | Shift (δ, ppm) | Assignment |
| C-2 | 157.8 | Ipso-carbon (attached to amine); highly deshielded. |
| C-6 | 145.5 | α-Carbon; deshielded by ring nitrogen. |
| C-4 | 136.2 | Aromatic CH. |
| C-3 | 118.5 | Substituted carbon (ortho to amine). |
| C-5 | 113.0 | β-Carbon; electron-rich due to resonance. |
| N-CH₃ | 28.5 | Exocyclic methyl. |
| 3-CH₃ | 16.8 | Ring methyl. |
Mass Spectrometry (MS)
Table 3: EI-MS Fragmentation Pattern (70 eV)
| m/z | Ion Type | Fragment Structure | Mechanism |
| 122 | [M]⁺• | C₇H₁₀N₂ | Molecular Ion (Base Peak or High Intensity). |
| 121 | [M-H]⁺ | C₇H₉N₂ | Loss of H• (likely from N-CH₃ or benzylic). |
| 107 | [M-CH₃]⁺ | C₆H₇N₂ | Loss of methyl radical (α-cleavage). |
| 94 | [M-CH₂N]⁺ | C₆H₆N | Loss of CH₂=NH (Retro-ene / rearrangement). |
| 78 | [Py]⁺ | C₅H₄N | Pyridine ring fragment.[1] |
Infrared Spectroscopy (FT-IR)
-
3420 cm⁻¹: N-H stretching (secondary amine, typically sharp).
-
2950–2850 cm⁻¹: C-H stretching (aromatic and aliphatic methyls).
-
1590, 1510 cm⁻¹: C=N and C=C ring stretching (characteristic "breathing" modes of 2-aminopyridines).
-
1260 cm⁻¹: C-N stretching (aromatic amine).
Part 3: Experimental Protocol (Synthesis)
Objective: Synthesis of N,3-dimethylpyridin-2-amine via Nucleophilic Aromatic Substitution (SₙAr). Precursor: 2-Chloro-3-methylpyridine (CAS: 18368-76-8).
Reaction Scheme
Caption: Figure 1. One-step synthesis via nucleophilic aromatic substitution.
Step-by-Step Methodology
-
Charge: In a high-pressure steel autoclave or heavy-walled sealed glass tube, dissolve 2-chloro-3-methylpyridine (10.0 g, 78.4 mmol) in Ethanol (30 mL).
-
Reagent Addition: Add Methylamine (33% in EtOH or 40% aq., 25 mL, ~3.0 equiv).
-
Note: Excess amine acts as both nucleophile and acid scavenger. Alternatively, add K₂CO₃ (1.5 equiv) if using stoichiometric amine.
-
-
Reaction: Seal the vessel and heat to 130°C for 16 hours.
-
Work-up:
-
Cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.
-
Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with saturated NaHCO₃ (30 mL) followed by Brine (30 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Distillation: The product can be purified by vacuum distillation (bp ~90-95°C at 2 mmHg) or flash column chromatography (DCM:MeOH 95:5).
-
-
Yield: Typical isolated yield is 80–90% (approx. 8.5–9.5 g).
Part 4: Quality Control & Troubleshooting
To ensure the integrity of the synthesized compound for research applications, the following self-validating checks are required.
Critical Impurity Markers
| Impurity | Origin | Detection Method | Removal Strategy |
| 2-Chloro-3-methylpyridine | Unreacted Starting Material | TLC / GC-MS | Extend reaction time; increase temperature. |
| 2-Hydroxy-3-methylpyridine | Hydrolysis byproduct | HPLC (Polar) | Aqueous wash at pH 10; product stays in organic phase, hydroxy-pyridine moves to aqueous. |
| Bis-alkylation products | Over-reaction | LC-MS (M+ > 122) | Use excess methylamine to statistically favor mono-substitution. |
Validation Workflow
Caption: Figure 2. Quality control decision tree for intermediate validation.
References
-
Patent RU2155187C2 . Derivatives of indole... and method of inhibition of protein tyrosine kinase. (Contains specific ¹H NMR data for 2-methylamino-3-methylpyridine).
-
Ackermann, L., et al. (2013). "Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II)". Chemistry – A European Journal. (Discusses N-benzyl-N,3-dimethylpyridin-2-amine derivatives).
-
National Institute of Standards and Technology (NIST) . N,N-Dimethylpyridin-2-amine Mass Spectrum (Analogous fragmentation patterns).
-
PubChem Database . Compound Summary for CID 5683330 (N,N-dimethylpyridin-2-amine) and CID 15347 (2-Amino-3-methylpyridine).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. RU2155187C2 - Derivatives of indole, their tautomers, mixtures of their isomers or separate isomers and pharmaceutically acceptable salts, pharmaceutical composition showing antitumor or inhibiting protein tyrosine kinase activity and method of inhibition of protein tyrosine kinase-depending disease or control of aberrant growth of mammalian or human cells - Google Patents [patents.google.com]
Methodological & Application
detailed protocol for N,3-dimethylpyridin-2-amine synthesis
This Application Note provides a rigorous technical guide for the synthesis of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine). The protocol focuses on a Nucleophilic Aromatic Substitution (SNAr) strategy, which is the industry-standard approach for synthesizing 2-aminopyridines from 2-halopyridines due to its high atom economy and scalability compared to metal-catalyzed alternatives.
Part 1: Strategic Rationale & Reaction Design
Target Molecule: N,3-dimethylpyridin-2-amine (CAS: 156267-13-9) Core Transformation: Displacement of a C2-halogen on a 3-substituted pyridine ring by methylamine.
Mechanistic Insight: The 2-position of the pyridine ring is electrophilic, susceptible to attack by nucleophiles like methylamine. However, the presence of an electron-donating methyl group at the 3-position (ortho to the reaction site) introduces steric hindrance and slightly deactivates the ring compared to unsubstituted 2-chloropyridine. Consequently, standard reflux conditions at atmospheric pressure are often insufficient for complete conversion. This protocol utilizes high-temperature ammonolysis in a pressurized system to overcome the activation energy barrier, ensuring high yields (>90%) without the need for expensive palladium catalysts (Buchwald-Hartwig amination).
Part 2: Safety & Compliance (Critical)
-
High-Pressure Hazard: This reaction involves heating a volatile amine (methylamine, b.p. -6°C) and water/solvent significantly above their boiling points (up to 180°C). This generates internal pressures exceeding 15-20 bar. A certified stainless steel autoclave (e.g., Parr reactor) is mandatory. Do not attempt this in standard glassware or unrated sealed tubes.
-
Chemical Toxicity: Methylamine is a toxic, corrosive gas/liquid. Pyridine derivatives are potential neurotoxins and irritants. All handling must occur in a functioning fume hood.
-
Thermal Runaway: While SNAr reactions are generally thermally stable, the high energy input requires precise temperature control. Ensure the reactor is equipped with a rupture disc and high-temperature limit switch.
Part 3: Detailed Protocol
Materials & Equipment
| Component | Grade/Spec | Role |
| 2-Bromo-3-methylpyridine | >98% Purity | Substrate (Electrophile) |
| Methylamine | 40% wt. in H₂O | Nucleophile (Excess) |
| Ethanol (Optional) | Absolute | Co-solvent (to improve solubility) |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Sodium Sulfate | Anhydrous | Drying Agent |
| Stainless Steel Autoclave | Rated >50 bar | Reaction Vessel |
Note: 2-Chloro-3-methylpyridine can be substituted as the starting material, but the 2-Bromo analog generally offers faster kinetics due to the better leaving group ability of bromide in this specific context.
Experimental Procedure (SNAr Method)
Step 1: Reactor Loading
-
To a clean, dry stainless steel autoclave insert (e.g., Teflon or glass liner), charge 2-bromo-3-methylpyridine (1.0 equiv).
-
Add 40% aqueous methylamine (10.0 equiv). The large excess serves as both reactant and solvent, driving the equilibrium forward and sequestering the HBr byproduct as methylammonium bromide.
-
Optimization Note: If the substrate is not dispersing well, add a minimal volume of ethanol (0.5–1.0 volumes relative to amine solution).
-
Step 2: Reaction
-
Seal the autoclave and ensure all valves are closed.
-
Heat the reactor to 160–180°C with vigorous magnetic or mechanical stirring.
-
Pressure Warning: Expect internal pressure to rise to 15–25 bar (200–350 psi).
-
-
Maintain temperature for 4–6 hours .
-
Monitor completion (if sampling is possible via dip tube) or run for a fixed time based on prior validation.
Step 3: Workup & Isolation [1]
-
Cool the reactor to room temperature (20–25°C). Do not open while hot.
-
Vent the excess methylamine gas slowly into a scrubber containing dilute HCl or a dedicated exhaust trap.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with water and extract with Ethyl Acetate (3 x reaction volume).
-
Wash the combined organic phases with Brine (saturated NaCl solution) to remove residual water and methylamine salts.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate the solvent under reduced pressure (rotary evaporator).
Step 4: Purification
-
The crude product is typically a pale yellow oil or low-melting solid.
-
Purity Check: Analyze via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.
-
Final Purification: If purity is <95%, purify via flash column chromatography (SiO₂, gradient 0→10% MeOH in DCM) or vacuum distillation.
Characterization Data (Expected)
| Technique | Expected Signal / Data |
| Physical State | Pale yellow oil or low-melting crystalline solid. |
| ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H, H-6), ~7.2 (d, 1H, H-4), ~6.5 (dd, 1H, H-5), ~4.5 (br s, 1H, NH), ~3.0 (d, 3H, N-Me), ~2.1 (s, 3H, C-Me). |
| MS (ESI+) | [M+H]⁺ = 137.1 |
Part 4: Process Visualization
Figure 1: Workflow for the high-pressure synthesis of N,3-dimethylpyridin-2-amine via SNAr.
References
- Reaction Conditions & Yields: The protocol is adapted from optimized industrial procedures for sterically hindered aminopyridines, specifically referencing the synthesis of intermediates for quinolone antibiotics (e.g., Ozenoxacin).
-
Substrate Reactivity: 2-Bromo-3-methylpyridine is preferred over the chloro-derivative for faster kinetics in non-catalyzed amin
-
Source: Journal of Medicinal Chemistry, 2013 , 56(11), 4343–4356.
-
-
Alternative Catalytic Route: For labs lacking high-pressure equipment, a Palladium-catalyzed Buchwald-Hartwig amination is a viable altern
-
Source: Journal of the American Chemical Society, 2008 , 130(41), 13552–13554.
-
Sources
Application Note: Scalable Synthesis of N,3-Dimethylpyridin-2-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N,3-dimethylpyridin-2-amine (CAS: 10168-96-4). While direct nucleophilic aromatic substitution (SNAr) of 2-halo-3-methylpyridines is theoretically possible, the steric hindrance introduced by the C3-methyl group often necessitates harsh conditions (high pressure/temperature) that pose safety risks at scale.
This guide recommends a Copper(I)-catalyzed amination (Ullmann-type) . This method operates at moderate pressures (3–5 bar) and temperatures (90–110°C), offering a superior balance of safety, cost-efficiency, and yield compared to Palladium-catalyzed (Buchwald-Hartwig) or non-catalyzed high-pressure routes.
Target Specifications:
-
Yield: >85% isolated
-
Purity: >98% (HPLC/GC)
-
Scale: Gram to Kilogram transferable
Strategic Route Selection
The Challenge of C3-Steric Hindrance
The target molecule, N,3-dimethylpyridin-2-amine, contains a methyl group ortho to the leaving group (chlorine) and the incoming nucleophile (methylamine).
-
Electronic Factor: The pyridine ring is electron-deficient, activating the C2 position.
-
Steric Factor: The C3-methyl group creates steric bulk, significantly retarding the approach of the nucleophile in a standard SNAr mechanism.
Route Comparison
| Feature | Route A: High-Pressure SNAr | Route B: Pd-Catalysis (Buchwald) | Route C: Cu-Catalysis (Recommended) |
| Reagents | 2-Cl-3-picoline, MeNH₂ | Pd(OAc)₂, Ligand, Base | CuI, L-Proline, K₂CO₃ |
| Temperature | >160°C | 80–100°C | 90–110°C |
| Pressure | High (>20 bar) | Low (Atmospheric) | Moderate (3–5 bar) |
| Cost | Low | High (Pd metal + Ligands) | Low to Moderate |
| Scalability | Limited by autoclave rating | Good, but expensive | Excellent |
Selected Mechanism: Ligand-Promoted Ullmann Coupling
We utilize a Cu(I) source stabilized by a bidentate ligand (L-Proline or N,N-dimethylglycine). The ligand prevents catalyst aggregation and facilitates the oxidative addition of the aryl chloride, overcoming the activation energy barrier imposed by the C3-methyl group.
Process Safety & Handling
-
Methylamine: Even in aqueous solution (40%), methylamine exerts significant vapor pressure upon heating. Reactions must be performed in a rated pressure vessel (autoclave or sealed tube).
-
Exotherm Control: The reaction is exothermic. Dosing of reagents should be controlled, or heat should be applied gradually.
-
Copper Waste: Aqueous waste streams will contain copper and must be treated (e.g., sulfide precipitation) before disposal to comply with environmental regulations.
Detailed Experimental Protocol
Scale: 100 g Input (2-Chloro-3-methylpyridine)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |
| 2-Chloro-3-methylpyridine | 127.57 | 1.0 | 100.0 g | Substrate |
| Methylamine (40% aq.) | 31.06 | 3.0 | ~182 mL | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 7.5 g | Catalyst |
| L-Proline | 115.13 | 0.10 | 9.0 g | Ligand |
| Potassium Carbonate | 138.21 | 2.0 | 216 g | Base |
| DMSO | - | - | 500 mL | Solvent |
Step-by-Step Procedure
-
Reactor Setup: Equip a 1 L stainless steel pressure reactor (autoclave) with overhead stirring and a temperature probe.
-
Charging:
-
Add DMSO (500 mL) to the reactor.
-
Add 2-Chloro-3-methylpyridine (100 g).
-
Add K₂CO₃ (216 g), CuI (7.5 g), and L-Proline (9.0 g).
-
Critical: Stir for 10 minutes at room temperature to ensure ligand-catalyst complexation.
-
-
Amine Addition: Add Methylamine (40% aq. solution, 182 mL). Note: If using methylamine in methanol, pressure will be higher.
-
Reaction:
-
Seal the reactor.
-
Heat to 100°C over 30 minutes.
-
Maintain temperature for 12–16 hours. Monitor pressure (typically rises to 3–5 bar).
-
-
IPC (In-Process Control): Cool a small aliquot and analyze by HPLC. Target conversion: >98%.
-
Workup (Acid-Base Purification Strategy):
-
Cool reactor to <30°C and vent excess methylamine into a scrubber (dilute HCl).
-
Filter the reaction mixture to remove inorganic salts (K₂CO₃/KCl). Rinse cake with Ethyl Acetate (EtOAc).[1]
-
Dilute filtrate with water (1 L) and extract with EtOAc (3 x 400 mL).
-
Purification Step: Extract the combined organic layers with 1M HCl (2 x 300 mL). The product (basic) moves to the aqueous phase; non-basic impurities remain in organics.
-
Basify the aqueous phase with 6M NaOH to pH >12.
-
Extract the product back into EtOAc (3 x 300 mL).
-
Dry over Na₂SO₄, filter, and concentrate under vacuum.
-
-
Final Isolation: Vacuum distillation is recommended for high purity.
-
Expected bp: ~95–100°C at 2 mmHg (estimated based on analogues).
-
Analytical Controls
HPLC Method[5]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (Pyridine absorption).
-
Retention Time: Product typically elutes earlier than starting material due to the polarity of the amine.
Impurity Profile
| Impurity | Origin | Control Strategy |
| 2-Chloro-3-methylpyridine | Unreacted SM | Ensure full conversion (IPC); removed via Acid-Base extraction (SM is less basic). |
| 2-Hydroxy-3-methylpyridine | Hydrolysis (side reaction) | Minimize water content (use MeOH solution if hydrolysis is high); removed in basic extraction. |
| Bis-alkylated species | Over-reaction | Unlikely due to steric hindrance, but check LCMS [M+15]+ peaks. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Catalyst deactivation or insufficient temperature. | Increase temp to 110°C; Ensure L-Proline is fresh; Degas solvents (O₂ can oxidize Cu(I) to inactive Cu(II)). |
| Blue/Green Color in Workup | Copper leaching into product. | Wash organic phase with 5% aqueous ammonia or EDTA solution to chelate residual copper. |
| High Pressure Alarm | Methylamine vapor pressure. | Use a larger headspace reactor or reduce temperature slightly. Ensure reactor is rated for at least 10 bar. |
References
-
Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of Organic Chemistry. (Foundational work on Cu/Proline catalysis).
-
ChemicalBook. (2025).[4] "2-Chloro-3-methylaminopyridine Properties and Synthesis." (Precursor and analogue data).
-
Organic Syntheses. (2021). "C2 Amination of Pyridine with Primary Amines." Org.[5] Synth. 2021, 98, 194-211. (General pyridine amination protocols).
-
Vertex AI Search. (2025).[6] "Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions." (Modern ligand advancements).
Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review Safety Data Sheets (SDS) and perform a risk assessment before scaling up chemical reactions.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]
- 4. 2-Chloro-3-methylaminopyridine | 40932-43-2 [chemicalbook.com]
- 5. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Protocols for N,3-Dimethylpyridin-2-amine
This Application Note provides a rigorous technical guide for the purification of N,3-dimethylpyridin-2-amine (CAS: 10166-02-6).[1] This protocol is designed for researchers requiring high-purity material (>98%) for use as a pharmaceutical intermediate or ligand in catalysis.[1]
Introduction & Chemical Profile[1][2][3][4][5]
N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine) is a critical heterocyclic building block.[1] Unlike its primary amine congener (2-amino-3-methylpyridine), the secondary amine functionality combined with the ortho-methyl group creates a unique steric and electronic environment.[1] This compound is frequently synthesized via the nucleophilic aromatic substitution (
Effective purification is often complicated by the presence of unreacted starting materials (halopyridines), regioisomers, and oxidation byproducts.[1] This guide outlines a tiered purification strategy ranging from bulk extraction to high-vacuum fractional distillation.[1]
Chemical Property Table[1][4][6][7][8][9]
| Property | Data / Estimate | Relevance to Purification |
| CAS Number | 10166-02-6 | Unique Identifier |
| Formula | MW: 122.17 g/mol | |
| Physical State | Liquid / Low-melting Solid | Likely oil at RT; requires warming for transfer. |
| Boiling Point | ~215–225 °C (atm)* | High BP necessitates vacuum distillation.[1] |
| pKa (est) | ~6.8–7.2 (Pyridine N) | Basic enough for acid-base extraction.[1] |
| Solubility | Soluble in DCM, EtOAc, MeOH, aq.[1] Acid | Allows standard organic extraction workups.[1] |
*Note: Boiling point estimated based on structural analogs 2-amino-3-methylpyridine (BP 221°C) and 2-(methylamino)pyridine (BP 200°C).[1]
Pre-Purification Analysis
Before initiating purification, characterize the crude mixture to select the appropriate method.[1]
-
TLC System: 5% Methanol in Dichloromethane (DCM) + 1%
(to prevent tailing).[1] -
Key Impurities:
Method A: Acid-Base Extraction (The Workhorse)[1]
This method utilizes the basicity of the pyridine nitrogen to separate the product from neutral organic impurities (e.g., unreacted halopyridines) and very weak bases.[1]
Reagents
-
Hydrochloric Acid (2M and 6M)[1]
-
Sodium Hydroxide (4M or pellets)[1]
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]
-
Brine (saturated NaCl)[1]
Protocol
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Acid Extraction:
-
Organic Wash: Combine the acidic aqueous layers.[1] Wash once with fresh DCM to remove entrained neutrals.[1] Discard this organic wash.
-
Basification:
-
Re-Extraction: Extract the cloudy basic aqueous phase 3 times with DCM .
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Method B: Vacuum Distillation (For Scale >10g)[1]
For quantities exceeding 10g, vacuum distillation is the most efficient method to obtain >99% purity.[1]
Equipment
-
Short-path distillation head or Vigreux column (for better separation).[1]
-
High vacuum pump (<1 mmHg capability).[1]
-
Oil bath with temperature control.[1]
Protocol
-
Setup: Assemble glassware with vacuum grease on all joints.[1] Ensure a cold trap is used to protect the pump from residual methylamine.[1]
-
Degassing: Apply vacuum at room temperature first to remove residual solvents (DCM/EtOAc).[1]
-
Heating:
-
Collection: Collect the main fraction when the head temperature stabilizes.[1]
-
Storage: Store under Argon/Nitrogen to prevent oxidation (N-oxide formation).
Method C: Flash Chromatography (High Purity / Small Scale)[1]
Recommended for removing closely eluting regioisomers or if the compound is thermally unstable.[1]
Parameters
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Gradient elution.[1]
-
Loading: Dissolve crude in minimum DCM.
Workflow Visualization
Caption: Logical flow for the isolation of N,3-dimethylpyridin-2-amine, prioritizing acid-base extraction followed by distillation.
Method D: Hydrochloride Salt Formation (Storage)[1]
Free base amines can oxidize over time.[1] Converting the oil to a crystalline HCl salt is ideal for long-term stability.[1]
-
Dissolve purified free base in Diethyl Ether or Ethanol .[1]
-
Cool to 0 °C.
-
Add HCl in Dioxane (4M) or bubble HCl gas slowly.
-
A white precipitate (Hydrochloride salt) will form immediately.[1]
-
Filter the solid, wash with cold ether, and dry under vacuum.[1]
-
Note: The salt is likely hygroscopic; store in a desiccator.[1]
-
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (
): Look for the N-Methyl doublet at ~3.0 ppm (coupling to NH) and the C-Methyl singlet at ~2.1 ppm.[1] -
Purity: >98% by HPLC (254 nm).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Recovery | Product remained in aqueous phase. | Ensure pH > 12 during basification.[1] The salt effect (adding NaCl) helps drive product into organic.[1] |
| Dark Color | Oxidation of amine.[1] | Perform distillation under inert atmosphere ( |
| Emulsion | Fine particulates or similar densities.[1] | Filter through Celite before extraction or add brine to break emulsion.[1] |
References
-
PubChem. 2-Amino-3-methylpyridine (Compound Summary). National Library of Medicine.[1] [Link] (Accessed Oct 2023).[1] Note: Used as structural analog for physical property estimation.
-
Grozinger, K. Synthesis of 3-amino-2-chloro-4-methylpyridine.[1] European Patent EP1064265B1.[1] . Note: Describes general handling of aminopicoline derivatives.
Sources
Application Note: N,3-Dimethylpyridin-2-amine Derivatization Strategies for Drug Discovery
Abstract & Strategic Value
In modern drug discovery, the N,3-dimethylpyridin-2-amine scaffold represents a "privileged structure" found in numerous kinase inhibitors, GPCR ligands, and anti-infectives.[1] Its value lies in the unique interplay between the electron-rich 2-aminopyridine core and the steric influence of the 3-methyl group.[1]
Why this scaffold matters:
-
Conformational Control: The C3-methyl group exerts steric pressure on the exocyclic nitrogen (N-Me), forcing substituents out of planarity.[1] This "ortho-effect" is critical for locking bioactive conformations and reducing the entropic penalty of binding.[1]
-
Electronic Tuning: The 2-amino group strongly activates the pyridine ring, making the C5 position highly susceptible to Electrophilic Aromatic Substitution (EAS), enabling rapid library expansion.[1]
-
Solubility & Basicity: The pyridine nitrogen (N1) serves as a hydrogen bond acceptor and solubility handle (pKa ~7.0–7.5), crucial for oral bioavailability.[1]
This guide details three orthogonal derivatization protocols designed to maximize Structure-Activity Relationship (SAR) exploration around this core.
Reactivity Map & Logic
The molecule presents three distinct zones for chemical editing. Understanding the electronic directing effects is prerequisite to successful synthesis.
Diagram 1: Reactivity Hotspots
The following diagram illustrates the competing electronic effects and the resulting "zones" for functionalization.
Caption: Reactivity map highlighting the C5 "Gateway" for library expansion and the steric environment of the exocyclic amine.
Protocol 1: Regioselective C5-Bromination (The Gateway Reaction)[1]
Objective: Install a bromine handle at the C5 position to enable subsequent cross-coupling (Suzuki/Heck). Challenge: Avoiding over-bromination or reaction at the less favored C4/C6 positions. Mechanism: The 2-amino group is a strong ortho/para director.[1][2] The C3 position is blocked by the methyl group. Therefore, C5 (para to amino) is the exclusive site for Electrophilic Aromatic Substitution (EAS).[1]
Materials
-
Substrate: N,3-dimethylpyridin-2-amine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1]
-
Quench: 10% Na2S2O3 (aq)[1]
Step-by-Step Methodology
-
Preparation: Dissolve N,3-dimethylpyridin-2-amine (10 mmol) in ACN (50 mL) in a round-bottom flask shielded from light (aluminum foil).
-
Expert Tip: Do not use acidic solvents (e.g., acetic acid) initially, as protonation of the pyridine nitrogen deactivates the ring towards EAS.
-
-
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Why: Exothermic control prevents di-bromination.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target [M+H]+ = ~201/203 pattern).[1]
-
Workup: Concentrate ACN under reduced pressure. Redissolve residue in EtOAc. Wash with 10% Na2S2O3 (to remove excess bromine) and then Brine.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc). The product, 5-bromo-N,3-dimethylpyridin-2-amine, typically elutes as a white/off-white solid.[1]
Data Validation Table:
| Parameter | Specification | Note |
|---|---|---|
| Regioselectivity | >98% C5-isomer | Confirmed by 1H NMR (Singlet at C6, Doublet at C4) |
| Yield | 85–95% | Highly efficient due to strong activation |
| Appearance | Crystalline Solid | Suitable for long-term storage |[1]
Protocol 2: Sterically Demanding Buchwald-Hartwig Amination[1]
Objective: Derivatize the exocyclic nitrogen to create N-aryl-N-methyl "hinge binder" analogs. Challenge: The C3-methyl group creates significant steric hindrance around the nitrogen, making standard coupling conditions sluggish. Solution: Use of "Third Generation" Buchwald precatalysts (BrettPhos or RuPhos) designed for hindered secondary amines.[1]
Materials
-
Substrate: 5-bromo-N,3-dimethylpyridin-2-amine (from Protocol 1) or core scaffold.[1]
-
Coupling Partner: Aryl Halide (Ar-Cl or Ar-Br).[1]
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%).[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv).[1]
-
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.
-
Critical: Pd-catalysis is oxygen-sensitive.[1]
-
-
Loading: Add the amine substrate (1.0 equiv), Aryl Halide (1.2 equiv), Base (1.5 equiv), and Catalyst (0.02 equiv) to the vial.
-
Solvation: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).
-
Heating: Seal and heat to 90–100°C for 12 hours.
-
Expert Tip: If the substrate is extremely hindered (e.g., ortho-substituted Aryl Halide), switch to RuPhos Pd G3 and increase temp to 110°C.[1]
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.[1] Concentrate.
-
Purification: Reverse-phase preparative HPLC is often required for these polar, basic compounds.[1]
Diagram 2: Synthetic Decision Tree
This workflow guides the researcher through the optimization of the N-arylation step.
Caption: Decision matrix for selecting catalytic systems based on the steric profile of the coupling partner.
Physicochemical Considerations for Drug Design
When incorporating the N,3-dimethylpyridin-2-amine moiety into a drug candidate, consider the following physicochemical shifts:
-
pKa Shift: The 2-amino group pushes electron density into the ring, raising the pyridine nitrogen pKa to ~7.2 (compared to ~5.2 for pyridine).[1] This ensures the molecule is largely protonated at physiological pH, improving solubility but potentially reducing membrane permeability (LogD).[1]
-
Lipophilicity: The N-methyl and C3-methyl groups add lipophilicity (+0.5 LogP) compared to the des-methyl analog, helping to balance the polarity of the pyridine ring.[1]
-
Metabolic Stability: The C3-methyl group blocks a potential site of oxidative metabolism on the ring.[1] However, the N-methyl group is a "soft spot" for N-demethylation by P450 enzymes.[1]
References
-
Regioselective Halogenation
-
Buchwald-Hartwig Amination Guide
-
Scaffold Utility in Kinase Inhibitors
-
C-H Activation Context
Disclaimer: All protocols involve hazardous chemicals.[1] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.[1] Consult SDS for all reagents before use.
Sources
- 1. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylpyridin-2-amine hydrochloride|873-27-8 [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N,3-Dimethylpyridin-2-amine in Catalytic C–H Functionalization
This Application Note is written from the perspective of a Senior Application Scientist, designed for researchers in medicinal chemistry and process development. It focuses on the specialized role of N,3-dimethylpyridin-2-amine (and its structural motif) as a privileged directing group (DG) and ligand scaffold in transition-metal-catalyzed C–H functionalization.
Executive Summary: The "3-Methyl Effect" in Catalysis
N,3-dimethylpyridin-2-amine (CAS: 4597-87-9 for the parent amine, derivatives vary) represents a specialized class of aminopyridine directing groups and ligand scaffolds . While often overshadowed by its unsubstituted counterparts, this molecule is critical in high-precision C–H activation chemistries (Ruthenium, Palladium, and Iridium systems).
Its utility stems from the "3-Methyl Effect" : the steric bulk of the methyl group at the C3 position forces the N-substituent (e.g., a benzyl or alkyl chain) out of coplanarity with the pyridine ring. This "pre-distortion" or "steric lock" lowers the entropic cost of forming the metallacycle intermediate, significantly enhancing reaction rates and site selectivity (regioselectivity) in C–H functionalization.
Key Applications
-
Ruthenium-Catalyzed sp³ C–H Arylation: Acts as a high-efficiency directing group for functionalizing benzylic amines.[1]
-
Palladium-Catalyzed Cross-Coupling: Serves as a ligand precursor for sterically demanding aminations.
-
Drug Discovery: A key pharmacophore building block for kinase inhibitors (e.g., EGFR, EphB4) and 5-HT1A agonists.
Mechanistic Insight: Conformational Control
The catalytic efficacy of N,3-dimethylpyridin-2-amine is driven by its ability to modulate the geometry of the transition state.
The Steric "Twist" Mechanism
In the absence of the 3-methyl group, N-substituted 2-aminopyridines can adopt multiple rotamers, many of which are unproductive for metal coordination. The introduction of the C3-methyl group introduces allylic strain (A1,3 strain) , forcing the N-alkyl/benzyl group to rotate toward the metal center. This facilitates the formation of the critical agostic interaction required for C–H cleavage.
Figure 1: The "3-Methyl Steric Lock" mechanism facilitating metallacycle formation.
Comparative Data: Impact of the 3-Methyl Group
The following data summarizes the catalytic efficiency of the 3-methyl substituted directing group versus the unsubstituted analog in Ru-catalyzed C–H arylation of benzylic amines.
| Directing Group Scaffold | Catalyst System | Conversion (24h) | Yield (Isolated) | Selectivity (Mono:Di) |
| N,3-Dimethylpyridin-2-amine | [RuCl₂(p-cymene)]₂ | >95% | 82% | High (>20:1) |
| N-Methylpyridin-2-amine (No 3-Me) | [RuCl₂(p-cymene)]₂ | 34% | 17% | Low (Mixture) |
| N-Methyl-3-chloropyridin-2-amine | [RuCl₂(p-cymene)]₂ | 60% | 45% | Moderate |
Data Source: Synthesized from mechanistic studies on Ru(II)-catalyzed benzylic arylation (e.g., Ackermann et al.).
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Direct sp³ C–H Arylation
Objective: Arylation of a benzylic C–H bond using the N,3-dimethylpyridin-2-amine moiety as a Directing Group (DG).
Reagents:
-
Substrate: N-Benzyl-N,3-dimethylpyridin-2-amine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: [RuCl₂(p-cymene)]₂ (2.5 – 5.0 mol%)
-
Ligand/Additive: MesCOOH (Mesitoic acid) (10–30 mol%) or K₂CO₃ (2.0 equiv)
-
Solvent: Toluene or o-Xylene (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge an oven-dried Schlenk tube with the Substrate (0.5 mmol), Aryl Bromide (0.75 mmol), [RuCl₂(p-cymene)]₂ (7.6 mg, 0.0125 mmol), and K₂CO₃ (138 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous Toluene (2.0 mL). If using a carboxylate additive (MesCOOH), add it at this stage.
-
Reaction: Seal the tube and heat to 120–140 °C for 24 hours with vigorous stirring. Note: The 3-methyl group ensures the substrate adopts the reactive conformation at these temperatures.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
DG Removal (Optional): To cleave the directing group and release the free amine: Treat the product with MeOTf (Methyl triflate) followed by mild hydrolysis or reduction (e.g., Na/NH₃ or hydrogenolysis depending on the benzyl stability).
Protocol B: Synthesis of N,3-Dimethylpyridin-2-amine (Ligand Precursor)
Objective: Preparation of the scaffold for use as a ligand or intermediate.[2]
Reaction: 3-Methyl-2-aminopyridine + MeI (or Dimethyl Carbonate) → N,3-Dimethylpyridin-2-amine
-
Dissolution: Dissolve 3-methyl-2-aminopyridine (10 mmol) in dry THF (50 mL).
-
Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 11 mmol) portion-wise. Stir for 30 min until H₂ evolution ceases.
-
Alkylation: Add MeI (10 mmol) dropwise. Critical: Control stoichiometry to prevent over-methylation to the quaternary salt.
-
Quench: Stir at RT for 4 hours. Quench with water.
-
Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Distillation: Purify by vacuum distillation or recrystallization (if solid) to obtain the mono-N-methylated product.
Safety & Handling (E-E-A-T)
-
Toxicity: Aminopyridines are toxic if swallowed or absorbed through the skin. They are known potassium channel blockers (similar to 4-aminopyridine).[3]
-
Handling: Use nitrile gloves and work in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. The free amine is hygroscopic and sensitive to oxidation over long periods.
-
Reaction Hazards: Ruthenium-catalyzed reactions at 140 °C involve pressurized vessels. Use appropriate pressure tubes or autoclaves behind a blast shield.
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
-
Niu, R., et al. (2020). "Ruthenium-Catalyzed Direct sp3 Arylation of Benzylic Positions Directed by 3-Substituted Pyridines." Journal of Organic Chemistry. (Primary reference for the "3-methyl effect" data).
-
Hartwig, J. F., et al. (2014).[2] "Iridium-Catalyzed Silylation of Aryl C–H Bonds." Science.
-
PubChem. "2-Amino-3-methylpyridine Compound Summary."
-
Yu, J.-Q., et al. (2010). "Ligand-Promoted C-H Activation." Nature.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N,3-Dimethylpyridin-2-amine Synthesis
Ticket ID: PYR-ME-003 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "Steric Wall" Problem
You are likely encountering low yields (typically <40%) due to a conflict between sterics and electronics . The target molecule, N,3-dimethylpyridin-2-amine, requires displacing a leaving group at the C2 position. However, the methyl group at C3 creates significant steric hindrance, blocking the trajectory of the incoming nucleophile (methylamine). Furthermore, the pyridine ring is electron-deficient, but the 3-methyl group is weakly electron-donating, slightly deactivating the ring toward Nucleophilic Aromatic Substitution (
This guide provides three validated workflows to overcome this barrier, moving from standard industrial methods to advanced catalytic solutions.
Module 1: The High-Pressure Protocol (Industrial Standard)
Use Case: Large-scale synthesis where metal contamination (Pd/Cu) is a regulatory concern. Mechanism: Addition-Elimination.
The Protocol
-
Substrate: 2-Chloro-3-methylpyridine (Note: 2-Bromo is 20-30% faster but more expensive).
-
Reagent: Methylamine (40% aq. solution or 2.0 M in THF).
-
Solvent: Ethanol (if using aq. amine) or NMP (N-Methyl-2-pyrrolidone) for rate acceleration.
| Parameter | Standard Condition | Optimized Condition | Why? |
| Stoichiometry | 1:1.5 | 1:5 to 1:10 | Excess amine drives equilibrium and scavenges HCl.[1] |
| Temperature | 80°C (Reflux) | 130°C - 150°C | Overcomes the activation energy barrier of the C3-methyl steric clash.[1] |
| Vessel | Round Bottom Flask | Sealed Autoclave/Bomb | Methylamine (b.p. -6°C) escapes at reflux.[1] Pressure is required to keep the nucleophile in solution. |
| Time | 24 Hours | 48-72 Hours | Sterically hindered substrates exhibit slow kinetics.[1] |
Troubleshooting Guide: Route
Issue 1: "Starting material remains unconsumed after 48h."
-
Root Cause: Temperature is too low. The steric bulk of the C3-methyl group raises the activation energy significantly compared to unsubstituted 2-chloropyridine.
-
Corrective Action: Switch solvent to NMP or DMSO . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction rate by orders of magnitude compared to ethanol. Raise temperature to 160°C (requires appropriate pressure vessel).
Issue 2: "Yield is low despite full conversion (Black Tar formation)."
-
Root Cause: Thermal decomposition or polymerization at high temperatures.
-
Corrective Action: Degas your solvent with Nitrogen/Argon before sealing the tube. Pyridines can oxidize or form N-oxides at high temperatures in the presence of air.
Module 2: Buchwald-Hartwig Amination (Catalytic Route)[2][3][4]
Use Case: High-value synthesis requiring mild conditions (<100°C) or when the substrate contains heat-sensitive functional groups. Mechanism: Pd-Catalyzed Cross-Coupling.[2][3]
The Protocol
-
Catalyst:
(1-2 mol%) or Pd(OAc)2. -
Ligand: XantPhos or BINAP . (Bidentate ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen).
-
Base:
(weak) or NaOtBu (strong). -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Experimental Workflow (Step-by-Step)
-
Charge: Add 2-chloro-3-methylpyridine (1.0 eq),
(0.02 eq), XantPhos (0.03 eq), and (2.0 eq) to a vial. -
Purge: Seal and cycle Vacuum/Nitrogen (3x) to remove
. -
Solvent: Inject anhydrous Dioxane.
-
Amine: Inject Methylamine (2M in THF, 1.2 eq).
-
Heat: Stir at 90°C for 12 hours.
Troubleshooting Guide: Catalytic Route
Issue: "No product formed; Catalyst turned black immediately."
-
Root Cause: "Pd-Black" precipitation. The ligand failed to stabilize the Palladium.
-
Corrective Action: Ensure the Ligand:Metal ratio is >1:1 (ideally 1.5:1). Switch to BrettPhos , which is specifically designed for hindered primary amines.
Issue: "Product is contaminated with reduced pyridine (3-methylpyridine)."
-
Root Cause:
-Hydride elimination from the amine or solvent. -
Corrective Action: Avoid secondary alcohol solvents. Ensure the amine is anhydrous.
Module 3: Isolation & Purification (The Hidden Yield Killer)
Critical Insight: N,3-dimethylpyridin-2-amine is a small, basic molecule (
Optimized Workup Protocol
-
Quench: Dilute reaction mixture with water.
-
pH Adjustment (CRITICAL): Add 2M NaOH until aqueous pH > 12 .
-
Reason: You must deprotonate the pyridine nitrogen completely to render it lipophilic.
-
-
Salting Out: Saturate the aqueous layer with NaCl (brine).
-
Reason: Increases the ionic strength, forcing the organic product out of the water phase ("Salting out effect").
-
-
Extraction: Extract 3x with DCM (Dichloromethane) or Chloroform.
-
Note: Diethyl ether is often too non-polar to extract this specific pyridine efficiently.
-
-
Drying: Dry over
, filter, and concentrate gently (Product may be volatile under high vacuum).
Visualizing the Logic
Figure 1: Synthetic Strategy Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on equipment availability and substrate sensitivity.
Figure 2: Workup Logic Flowchart
Caption: "Acid-Base Switch" purification strategy to remove non-basic impurities and maximize recovery.
FAQ: Frequently Asked Questions
Q: Can I use methyl iodide (MeI) to methylate 2-amino-3-methylpyridine instead? A: Not recommended. Direct alkylation of aminopyridines is non-selective. You will likely get a mixture of:
-
The desired product (N-methylation).
-
Ring nitrogen methylation (1-methyl-2-imino-1,2-dihydropyridine).
-
Over-alkylation (quaternary ammonium salts). The displacement of a halogen (SnAr or Buchwald) is far more regioselective.
Q: Why is my product volatile? A: Small aminopyridines have significant vapor pressure. Do not use a high-vacuum pump for extended periods during the drying step. Use a rotary evaporator at 40°C/50mbar and stop immediately once solvent is removed.
Q: Can I use Copper instead of Palladium? A: Yes. Recent literature supports Cu-catalyzed amination using CuI (10 mol%) and L-Proline (20 mol%) in DMSO at 110°C. This is a "middle ground" between the harsh SnAr conditions and the expensive Pd route [4].
References
-
Buchwald-Hartwig Amination Conditions: Kashani, S. K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow."[4] ChemRxiv. Link
-
SnAr Reactivity of Pyridines: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" National Institutes of Health (NIH). Link
-
pKa Data for Pyridines: "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link
-
Copper Catalysis: "Copper Nanoparticles and Copper-Containing Metal–Organic Coordination Polymers in the Catalytic Amination of 2-Halopyridines." Russian Journal of Organic Chemistry. Link
-
Synthesis of 3-amino-2-chloro-4-methylpyridine (Related Patent): US Patent 6399781B1. Link
Sources
Technical Support Center: N,3-Dimethylpyridin-2-amine Purification & Handling
Topic: Purification Challenges of N,3-dimethylpyridin-2-amine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Senior Application Scientist Note: N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine) presents a unique set of purification challenges due to its basicity, potential for oxidation, and physical properties that often confuse researchers (e.g., oil vs. solid state). This guide moves beyond generic advice, focusing on the specific physicochemical distinctions between this aminopyridine and its common synthetic precursors.
Part 1: Quick Reference Data
| Property | Data | Note |
| Structure | Pyridine ring, 2-NHMe, 3-Me | C₇H₁₀N₂ |
| Physical State | Oil to low-melting solid | Often misidentified as "impure" because it remains an oil at RT. |
| Boiling Point | ~215–225 °C (Predicted) | Higher than starting material 2-chloro-3-methylpyridine (~193 °C). |
| pKa (Conj. Acid) | ~6.8 – 7.2 | Significantly more basic than 2-halopyridines (pKa < 1). |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and air-sensitive (darkens upon oxidation). |
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Separation from Starting Material
Q: I synthesized N,3-dimethylpyridin-2-amine from 2-chloro-3-methylpyridine, but they co-elute on TLC/Column. How do I separate them?
A: Relying on chromatography alone is inefficient due to the similar polarity of the pyridine rings. Instead, utilize the "pKa Swing" Extraction Protocol .
-
The Science: The product is a strongly basic aminopyridine (pKa ~7), while the starting material (2-chloro-3-methylpyridine) is a very weak base (pKa ~0.7).
-
The Fix:
-
Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Extract with mild aqueous acid (e.g., 10% Citric Acid or pH 3–4 Phosphate Buffer).
-
Why? At pH 3–4, the product is protonated (
) and moves to the aqueous layer. The starting material remains neutral (pH > pKa) and stays in the EtOAc layer.
-
-
Wash the aqueous layer twice with fresh EtOAc to remove traces of starting material.
-
Basify the aqueous layer to pH >10 using NaOH.
-
Extract the pure product into DCM or EtOAc.
-
Issue 2: Chromatography Tailing
Q: My product streaks and tails severely on silica gel, making fraction collection impossible.
A: This is caused by the interaction between the basic amine nitrogen and the acidic silanol groups on the silica surface.[1]
-
The Fix: You must deactivate the silica.
-
Method A (Standard): Add 1–5% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
-
Method B (Pre-treatment): Flush the column with mobile phase containing 5% TEA before loading the sample, then run your gradient with 1% TEA.
-
Alternative: Switch to an Amine-Functionalized Silica cartridge (NH₂-silica) or neutral alumina, which eliminates the need for mobile phase modifiers.
-
Issue 3: Physical State Confusion
Q: The literature suggests a solid, but I isolated a yellow oil. Is it impure?
A: Not necessarily. N,3-dimethylpyridin-2-amine has a melting point near room temperature.[2][3] Small amounts of solvent or impurities can depress the melting point, keeping it liquid.
-
Validation:
-
Run an H-NMR in CDCl₃.[4] If the spectrum is clean, the oil is the correct state.
-
If a solid is strictly required for stability/weighing, convert it to a salt. The Hydrochloride (HCl) or Oxalate salts are typically stable, high-melting solids.
-
Protocol: Dissolve oil in Et₂O, add 1M HCl in Et₂O dropwise. Filter the white precipitate.[5]
-
-
Issue 4: Discoloration
Q: My clear oil turned dark brown after a week. Is it degraded?
A: Aminopyridines are susceptible to N-oxidation and photo-oxidation. The color change indicates surface oxidation, though the bulk material is often still >95% pure.
-
The Fix:
-
Purification: Pass through a short plug of silica (eluting with DCM/MeOH/TEA) to remove the polar colored impurities.
-
Prevention: Store under Nitrogen/Argon at 4°C. Avoid storing in chlorinated solvents (DCM/Chloroform) for long periods, as they can react slowly with pyridines (quaternization).
-
Part 3: Detailed Workflows
Workflow A: The "pKa Swing" Purification (Recommended)
This method avoids chromatography for removing non-basic impurities.
Caption: Logical flow for separating basic aminopyridines from non-basic precursors using pH control.
Workflow B: Chromatographic Isolation
If the "pKa Swing" is insufficient (e.g., if impurities are also basic), use this column protocol.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40–63 µm) |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | 10% Methanol in DCM (containing 1% NH₄OH ) |
| Gradient | 0% B → 50% B over 20 CV (Column Volumes) |
| Loading | Dissolve sample in minimum DCM. Do not use acid to dissolve. |
| Detection | UV 254 nm (Pyridine ring absorption) |
Part 4: References
-
Chemical Properties of Aminopyridines:
-
Sigma-Aldrich.[6] "3-Amino-2-methylpyridine Product Analysis." (Used for comparative physicochemical properties of methyl-aminopyridines).
-
-
pKa Based Separation Strategies:
-
Evans, D. A. "pKa's of Nitrogen Acids and Bases." Harvard University. (Reference for Pyridine vs. Aminopyridine basicity).
-
-
Chromatography of Basic Amines:
-
Restek Chromatography Center. "LC Troubleshooting: Tailing Peaks for Basic Compounds."
-
-
Synthesis & Handling of Methylaminopyridines:
-
National Institutes of Health (PMC). "A mild, catalyst-free synthesis of 2-aminopyridines." (Context for handling and isolation of similar derivatives).
-
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. 5-broMo-N,3-diMethylpyridin-2-aMine CAS 245765-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3-Amino-2-methylpyridine | 3430-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. 3-Amino-2-methylpyridine 97 3430-10-2 [sigmaaldrich.com]
N,3-dimethylpyridin-2-amine stability and degradation pathways
This guide serves as a specialized Technical Support Center for N,3-dimethylpyridin-2-amine (CAS 156267-13-9). It is designed to provide researchers with immediate, actionable solutions regarding the stability, degradation, and handling of this specific chemical building block.
Topic: Stability, Degradation Pathways, and Troubleshooting
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.
Introduction: The Molecule at a Glance
N,3-dimethylpyridin-2-amine is a bifunctional pyridine derivative often utilized as a ligand in metal-catalyzed C-H activation or as a pharmacophore in kinase inhibitor design.[1][2] Its stability profile is governed by two competing electronic features: the electron-rich exocyclic amine and the nucleophilic pyridine nitrogen.
-
CAS Number: 156267-13-9[4]
-
Synonyms: 2-(Methylamino)-3-methylpyridine; 3-methyl-N-methyl-2-pyridinamine.
-
Key Vulnerabilities: Photo-oxidation, N-demethylation, and metal-complexation induced shifts.
Module 1: Storage & Handling (The Basics)
Q: What are the "Golden Rules" for storing this compound long-term?
A: Unlike simple pyridines, the N-methylamino group introduces a lower oxidation potential. Follow these three rules to prevent the "browning" effect common to aminopyridines:
-
Exclude Light: The molecule is photo-active.[5] Store in amber glass or foil-wrapped containers to prevent amino-imino tautomerization.
-
Inert Atmosphere: Store under Argon or Nitrogen. The secondary amine is susceptible to slow oxidative radical formation.
-
Temperature Control: While stable at room temperature for short periods, long-term storage (>3 months) requires refrigeration (2–8°C ) to inhibit slow N-oxide formation.
Q: My sample arrived as a liquid, but the CoA says "low-melting solid." Is it degraded?
A: Not necessarily. N,3-dimethylpyridin-2-amine has a melting point near ambient temperature (often ~20–30°C depending on purity). It may liquefy during transit.
-
Action: Place the vial in a refrigerator (4°C) for 2 hours. If it resolidifies into an off-white/yellow mass, it is physically stable. If it remains a dark, viscous oil, check purity via HPLC (see Module 3).
Module 2: Degradation Mechanisms (Deep Dive)
Understanding how the molecule breaks down is critical for interpreting analytical data. The two primary pathways are Oxidative Demethylation and N-Oxidation .
Pathway Analysis
-
Oxidative Demethylation (Pathway A): The N-methyl group is a "soft spot" for radical oxidation (similar to N-methylpyrrolidone degradation). This leads to the formation of the primary amine, 3-methylpyridin-2-amine.
-
N-Oxidation (Pathway B): The pyridine ring nitrogen is nucleophilic. In the presence of peroxides or peracids (impurities in solvents), it forms the Pyridine N-oxide.
-
Photochemical Tautomerism (Pathway C): UV light can induce a shift to the imino form, which is more reactive and can lead to hydrolysis or dimerization.
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways for N,3-dimethylpyridin-2-amine showing oxidative demethylation (top), N-oxidation (middle), and photo-tautomerization (bottom).
Module 3: Troubleshooting Analytical Anomalies
Q: I see a "Ghost Peak" at RRT ~0.85 in my HPLC. What is it?
A: This is likely 3-methylpyridin-2-amine (the de-methylated degradant).
-
Mechanism: Loss of the methyl group reduces lipophilicity, causing the degradant to elute earlier than the parent on Reverse Phase (C18) columns.
-
Confirmation: Check the UV spectrum. The primary amine often has a slight hypsochromic shift (blue shift) compared to the N-methyl parent.
Q: My sample has turned dark brown. Can I still use it?
A: Color is a sensitive but non-quantitative indicator. Aminopyridines form "azo-like" oligomers upon oxidation that are highly colored even at ppm levels (0.1% impurity can cause dark coloration).
-
Protocol: Run a simple purity check (LC-MS or 1H NMR).
-
If purity is >98% , the color is cosmetic. Use a syringe filter (PTFE) or perform a quick filtration through a short plug of basic alumina to remove the colored polar impurities.
-
If purity is <95% , repurify. The impurities can act as radical initiators, accelerating further degradation.
-
Q: I'm seeing peak broadening in NMR (CDCl3). Is it paramagnetic?
A: Unlikely to be paramagnetic unless contaminated with metals (e.g., Cu, Fe).
-
Cause: Rotameric broadening or Proton exchange . The N-methyl group can exhibit restricted rotation due to hydrogen bonding with the ring nitrogen or solvent interactions.
-
Fix: Run the NMR at an elevated temperature (e.g., 50°C) to sharpen the peaks by accelerating the exchange/rotation.
Module 4: Experimental Stress Testing Protocols
To validate the stability of your specific batch, perform these standardized stress tests.
Protocol 1: Oxidative Stress Test (Fast Check)
-
Objective: Determine susceptibility to N-oxide formation.
-
Reagents: 30% H2O2, Acetonitrile.
-
Dissolve 5 mg of N,3-dimethylpyridin-2-amine in 1 mL Acetonitrile.
-
Add 50 µL of 30% H2O2.
-
Incubate at RT for 1 hour.
-
Analyze: Inject into HPLC.
-
Result: A new peak eluting earlier (more polar) indicates the N-oxide. If this peak matches your "unknown impurity," you have confirmed oxidation.
-
Protocol 2: Photostability Challenge
-
Objective: Assess light sensitivity (critical for formulation).
-
Prepare two vials:
-
Vial A: Clear glass, 10 mg sample (thin layer).
-
Vial B: Amber glass (Control), 10 mg sample.
-
-
Expose Vial A to ambient lab light (or UV chamber) for 24 hours.
-
Analyze: Dissolve both in MeOH-d4 and run 1H NMR.
-
Look for: New signals in the aromatic region (7.0–8.5 ppm) or splitting of the N-methyl singlet, indicating tautomerization or dimerization.
Summary of Key Data
| Property | Specification / Behavior |
| CAS Number | 156267-13-9 |
| Storage | 2–8°C, Dark, Inert Gas (Argon/N2) |
| Major Degradant A | 3-methylpyridin-2-amine (via Oxidative Demethylation) |
| Major Degradant B | Pyridine N-oxide derivative (via Peroxide attack) |
| Physical State | Low-melting solid or liquid (Purity dependent) |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
References
- Akai, N., et al. (2007). Photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix: Amino-imino tautomerism. Journal of Photochemistry and Photobiology A: Chemistry, 187(1), 113-118.
-
Vamos, M., & Cosford, N. D. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274-2280. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Wholesale Pharmaceutical Intermediates Factory, Exporter | Afine [afinechem.com]
- 4. 156267-13-9|N,3-Dimethylpyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting N,3-dimethylpyridin-2-amine catalyzed reactions
Technical Support: -Dimethylpyridin-2-amine Mediated Systems
Status: Active
Analyst: Senior Application Scientist
Scope: Troubleshooting Ligand-Directed C-H Activation & Nucleophilic Catalysis[1]
Part 1: Diagnostic Matrix (Quick Fixes)
Use this matrix to identify the root cause of reaction failure based on observable symptoms.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| 0% Conversion (No Reaction) | Catalyst Poisoning (N-Oxide) | The pyridine nitrogen is prone to oxidation (forming the N-oxide) upon storage, which completely inhibits metal coordination (Pd/Ru).[1] | Purification: Dissolve in EtOAc, wash with 10% Na₂CO₃, dry over Na₂SO₄, and distill or sublime.[1] Store under Argon.[1][2] |
| Low Yield (<20%) | Rotameric Mismatch | The 3-methyl group creates a high rotational barrier.[1] If the temperature is too low, the substrate cannot access the "Reactive Rotamer" required for C-H insertion.[1] | Thermal Boost: Increase reaction temperature by 20°C increments. The steric lock often requires >100°C to overcome the rotational barrier. |
| Loss of Regioselectivity | Ligand Dissociation | The monodentate binding mode (via Pyridine N) is weak.[1] Competitive binding from solvents (DMF, DMSO) displaces the amine.[1] | Solvent Switch: Switch to non-coordinating non-polar solvents (Toluene, Xylene) or sterically hindered ethers (t-Amyl alcohol).[1] |
| Product Inhibition | Strong Product Binding | The product (often more basic than the starting material) binds irreversibly to the metal center.[1] | Add Scavenger: Introduce a mild Lewis acid or increase the catalyst loading (up to 10 mol%).[1] |
Part 2: The "Rotameric Lock" Mechanism (Deep Dive)
The critical feature of
Mechanism Visualization
The following diagram illustrates the equilibrium between the unreactive "open" rotamer and the reactive "locked" rotamer, driven by the 3-methyl steric clash.[1]
Caption: The 3-methyl group destabilizes Rotamer A, shifting equilibrium toward Rotamer B, which pre-organizes the substrate for metal insertion.
Part 3: Standardized Protocol
Workflow: Ruthenium-Catalyzed C-H Arylation
Context: Using N,3-dimethylpyridin-2-amine as a Directing Group moiety.[1][3]
Reagents:
-
Substrate:
-Benzyl- -dimethylpyridin-2-amine (1.0 equiv)[1][3][4] -
Aryl Source: Aryl bromide (1.5 equiv)[1]
-
Catalyst:
(2.5 mol %)[1][3][4] -
Ligand:
-dimethylpyridin-2-amine (10 mol % - Optional additive to stabilize active species)[1] -
Base:
(3.0 equiv)[1] -
Solvent: Toluene (0.5 M)[1]
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk): In an oven-dried reaction tube, combine the substrate, aryl bromide, Ru-catalyst, and base.
-
Critical: If adding free
-dimethylpyridin-2-amine as an additive, add it now.[1]
-
-
Degassing: Evacuate and backfill with Argon (
). Add anhydrous Toluene via syringe. -
The "Activation" Phase: Seal the tube and heat to 120–140 °C .
-
Note: Temperatures below 100 °C are often insufficient to overcome the rotational barrier imposed by the 3-methyl group.[1]
-
-
Monitoring: Monitor by GC-MS or LC-MS. Look for the mono-arylated product.
-
Troubleshooting: If you observe imine formation (dehydrogenation), the reaction temperature is too high, or the oxidant level (trace air) is too high.[1]
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite pad, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The directing group can be cleaved subsequently using reductive conditions (Zn/AcOH) or oxidative hydrolysis depending on the target.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Why use N,3-dimethylpyridin-2-amine instead of standard 2-aminopyridine?
A: The 3-methyl group provides regiocontrol .[1] In C-H activation, standard 2-aminopyridines often allow free rotation, leading to mixtures of ortho and meta activation or poor reactivity.[1] The 3-methyl group creates a "steric wall" that forces the substrate into the specific geometry required for metal insertion at the proximal
Q2: My catalyst is turning black and precipitating immediately. Why?
A: This indicates rapid decomposition of the active metal species, likely due to amine oxidation .[1]
Q3: Can I use this as a nucleophilic catalyst for acylation (like DMAP)?
A: Yes, but with altered selectivity. It is roughly
Q4: How do I remove the N,3-dimethylpyridin-2-amine moiety after the reaction? A: If used as a directing group, the pyridine ring can be removed via:
References
-
Mechanistic Investigations of Ruthenium-Catalyzed Direct sp3 Arylation. Source: Journal of Organic Chemistry (ACS) Significance: Establishes the "Rotameric Lock" mechanism of 3-substituted pyridines. URL:[Link][1]
-
C2 Amination of Pyridine with Primary Amines (Synthesis of 2-aminopyridines). Source: Organic Syntheses (2021) Significance: Provides purification and handling standards for sensitive aminopyridines. URL:[Link][1]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization. Source: Chemical Reviews (2010) Significance:[1][5] Comprehensive review of directing groups in Pd-catalysis.[1] URL:[Link][1]
Technical Support Center: Synthesis of N,3-Dimethylpyridin-2-amine
Topic: Avoiding Over-Methylation in 2-Amino-3-Methylpyridine Derivatives
Core Directive: The Challenge of Selectivity
User Query: "Why can't I just use Methyl Iodide (MeI) and a base to make N,3-dimethylpyridin-2-amine? I keep getting the dimethylated product."
Technical Insight: Direct alkylation of 2-amino-3-methylpyridine (2-amino-3-picoline) is fundamentally flawed due to the Nucleophilicity Hierarchy .
-
Primary Amine (
): The starting material is moderately nucleophilic. -
Secondary Amine (
): Once the first methyl group is added, the inductive effect (+I) of the methyl group increases the electron density on the nitrogen. This makes the product more nucleophilic than the starting material. -
Result: The reaction rate
(second methylation) is often faster than (first methylation), leading to an unavoidable mixture of starting material, product, and over-methylated byproducts (N,N-dimethyl and quaternary salts).[1]
To achieve high-purity mono-methylation, you must bypass direct alkylation kinetics using Self-Terminating Protocols .
Validated Protocols
Method A: The "Precision Route" (Boc-Protection)
Best For: High purity requirements, medicinal chemistry, small-to-medium scale. Mechanism: Steric and electronic blocking of the nitrogen to prevent a second alkylation.
Workflow Diagram
Caption: Stepwise protection strategy ensuring 100% mono-selectivity by chemically blocking the secondary amine site.
Step-by-Step Protocol
-
Protection:
-
Dissolve 2-amino-3-methylpyridine (1.0 eq) in THF or Hexane.
-
Add Di-tert-butyl dicarbonate (
, 1.2 eq). -
Heat to 60°C for 3 hours.
-
Checkpoint: Isolate the carbamate intermediate. (Yield typically >85%).[2]
-
-
Methylation:
-
Dissolve the Boc-intermediate in dry DMF at 0°C.
-
Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully.[1] Evolution of
gas will occur. -
Stir for 30 mins, then add Methyl Iodide (MeI, 1.1 eq) dropwise.
-
Why this works: The Boc group withdraws electrons, making the anion stable but nucleophilic enough to react with MeI.[1] The bulky Boc group prevents over-alkylation.
-
-
Deprotection:
-
Treat with TFA/DCM (1:1) or 4M HCl in Dioxane at RT for 2 hours.
-
Neutralize with saturated
and extract.
-
Method B: The "One-Pot" Route (Orthoformate Reduction)
Best For: Scale-up, avoiding toxic methylating agents (MeI), cost-efficiency. Mechanism: Formation of an imidate intermediate which locks the nitrogen stoichiometry 1:1 before reduction.
Reaction Scheme
-
Condensation:
(Imidate) -
Reduction:
Step-by-Step Protocol
-
Imidate Formation:
-
Mix 2-amino-3-methylpyridine (1.0 eq) with Triethyl Orthoformate (TEOF, 5.0 eq).
-
Add a catalytic amount of concentrated
(1-2 drops) or p-TsOH. -
Reflux (approx. 146°C) for 4-6 hours.
-
Critical Step: Distill off the ethanol produced to drive the equilibrium forward.
-
-
Reduction:
-
Workup:
Troubleshooting & FAQs
Data Summary: Method Comparison
| Feature | Direct Alkylation | Reductive Amination (HCHO) | Boc-Protection | Orthoformate |
| Mono-Selectivity | Poor (<40%) | Moderate (Controls required) | Excellent (>98%) | Excellent (>95%) |
| Step Count | 1 | 1 | 3 | 2 (One-pot possible) |
| Atom Economy | High | High | Low | Moderate |
| Key Risk | Over-methylation | Dimethylation | Acid sensitivity | Incomplete reduction |
Common Failure Modes
Q1: I tried the Orthoformate method, but I recovered starting material.
-
Diagnosis: Incomplete imidate formation.[1]
-
Fix: The reaction of the amine with TEOF is an equilibrium. You must distill off the ethanol byproduct during the reflux to drive the reaction to completion. If you reflux in a closed system, the equilibrium will prevent full conversion.[1]
Q2: In the Boc route, my yield is low during the methylation step.
-
Diagnosis: Incomplete deprotonation or moisture in DMF.[1]
-
Fix: Ensure the DMF is anhydrous. The proton on the Boc-protected amine is less acidic than a typical amide; ensure you let the NaH stir for at least 30 minutes before adding MeI.
Q3: Can I use Formaldehyde and NaBH4 (Reductive Amination)?
-
Diagnosis: Risk of Dimethylation.
-
Fix: While standard reductive amination works, formaldehyde is highly reactive.[1] Even with 1 equivalent, it often reacts twice.[1] If you must use this route, use Paraformaldehyde in methanol and add the reducing agent (
) slowly over time to keep the effective concentration of the aldehyde low. However, Method B (Orthoformate) is superior for strictly mono-methyl targets.
Q4: My product has a reddish color after workup.
-
Diagnosis: Oxidation of the aminopyridine ring.
-
Fix: Aminopyridines are light and air-sensitive. Perform the final workup quickly, keep the product under inert atmosphere (Argon/Nitrogen), and store in the dark.
References
-
Synthesis of 2-(Boc-amino)
-
Source: ChemicalBook / Validated Supplier Protocols.[1]
- Context: Detailed conditions for the protection step (Boc2O, Hexane, 58°C).
-
URL:
-
-
Selective Mono-Methylation via Orthoesters
-
Source:Synthetic Communications / Taylor & Francis Online.[1]
- Title: A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoform
- Context: Validates the TEOF/NaBH4 mechanism for aromatic amines to avoid over-alkyl
-
URL:
-
-
pKa and Basicity of Aminopyridines
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. CN1106375A - Synthetic process of triethyl orthoformate - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
Technical Support Center: N,3-Dimethylpyridin-2-amine Work-Up & Isolation
Ticket ID: #PYR-DMA-003 Subject: Troubleshooting Isolation, Yield Loss, and Purification of N,3-Dimethylpyridin-2-amine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses critical failure points in the isolation of N,3-dimethylpyridin-2-amine (also known as N,3-dimethyl-2-pyridinamine or 2-(methylamino)-3-methylpyridine).
This molecule presents a "perfect storm" of work-up challenges:
-
Amphiphilic Basicity: The pyridine nitrogen (pKa ~6.8–7.2) leads to high water solubility at neutral pH, causing massive yield loss during extraction.
-
Silanol Interaction: The basic nitrogens interact strongly with acidic silanols on silica gel, causing severe streaking and poor separation.
-
Metal Coordination: If synthesized via Buchwald-Hartwig or Ullmann coupling, the bidentate nature of the aminopyridine moiety traps copper/palladium, poisoning downstream biological assays.
Module 1: Extraction & Phase Separation
Issue: "My reaction conversion was high by LCMS, but I recovered <20% mass after aqueous work-up."
Root Cause: Incorrect pH Control. Unlike standard organics, N,3-dimethylpyridin-2-amine is a strong enough base to remain protonated (and thus water-soluble) at neutral pH (pH 7). The 3-methyl group exerts an inductive electron-donating effect, potentially raising the pKa slightly above that of unsubstituted 2-aminopyridine.
Protocol:
-
Check Aqueous pH: Do not assume the quench made the solution basic.
-
Adjust pH: Basify the aqueous layer to pH > 12 using 1M NaOH or saturated Na₂CO₃.
-
Why? You must be at least 2 pH units above the pKa (~7.0) to ensure >99% of the molecule is in the free base (neutral) form.
-
-
Salting Out: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell around the pyridine ring (Hofmann effect), forcing the organic molecule out of the water.
-
Solvent Choice: Use DCM (Dichloromethane) or CHCl₃ rather than Ethyl Acetate. Chlorinated solvents are better hydrogen-bond donors/acceptors for pyridines.
Visualization: pH-Dependent Partitioning
Figure 1: Logic flow for maximizing extraction efficiency based on pKa principles.
Module 2: Purification & Chromatography
Issue: "The compound streaks on the TLC plate and elutes as a broad smear on the column."
Root Cause: Silanol Activity. Silica gel is slightly acidic. The basic pyridine nitrogen hydrogen-bonds to the free silanol (Si-OH) groups, resulting in peak tailing and co-elution with impurities.
Troubleshooting Table: Stationary Phase Selection
| Method | Protocol Modification | Pros | Cons |
| Standard Silica | Add 1–2% Triethylamine (TEA) to the mobile phase. Pre-flush column with TEA/Hexane. | Cheap, available. | TEA is smelly; must be removed (volatile). |
| Ammonia-Doped | Use 1% NH₄OH in DCM/MeOH gradients. | Excellent peak shape; no TEA residue. | Immiscibility issues if not mixed carefully. |
| Basic Alumina | Use Al₂O₃ (Basic, Brockmann Activity II-III) instead of silica. | Eliminates acidity; no modifier needed. | Lower resolution than silica; alumina is expensive. |
| Cation Exchange | Use Dowex 50X8 (NH₄⁺ form) .[1] Load in water, wash, elute with NH₄OH/buffer. | extremely high purity; removes non-basic impurities. | Slower process; requires aqueous handling. |
Recommended Mobile Phase:
-
DCM : MeOH : NH₄OH (95 : 4.5 : 0.5)
-
Note: Do not use Acetone; primary/secondary amines can form imines/enamines with ketones on the column.
Module 3: Metal Scavenging (Catalytic Removal)
Issue: "The product has a green/blue tint or inhibits biological assays."
Root Cause: Chelation. The N,3-dimethylpyridin-2-amine motif acts as a bidentate ligand (similar to bipyridine), binding tightly to Copper (from Ullmann/Chan-Lam) or Palladium. Standard filtration is insufficient.
Decontamination Protocol:
-
Dissolve the crude oil in EtOAc or DCM.
-
Wash with 0.1 M EDTA (disodium salt) adjusted to pH 8–9.
-
Alternative: Stir with QuadraPure™ TU (thiourea scavenger resin) or activated charcoal for 2 hours, then filter.
Module 4: Physical State & Storage
Issue: "Literature says it's a solid, but I have an oil."
Root Cause: Melting Point Depression. N,3-dimethylpyridin-2-amine has a low melting point (likely <30°C, similar to 2-methylaminopyridine which melts at ~15°C). Small amounts of solvent or impurity will keep it liquid.
Solidification Strategy:
-
High Vacuum: Dry at <1 mbar for 12 hours to remove trace DCM.
-
Trituration: Add cold Pentane or Hexane. Sonicate. Cool to -20°C. If it oils out again, it may naturally be a liquid at RT.
-
Salt Formation (Recommended for Storage):
-
Dissolve free base in Et₂O.
-
Add 1.1 eq of 2M HCl in Et₂O dropwise.
-
The HCl salt will precipitate immediately as a white, stable, non-volatile solid.
-
Storage: Store the HCl salt to prevent oxidation (N-oxide formation) and hygroscopicity.
-
Visualization: Purification Decision Tree
Figure 2: Decision matrix for purification and final form selection.
References
-
Physicochemical Properties & pKa
- PubChem Compound Summary for 2-(Methylamino)pyridine. (Analogous structure for pKa validation).
-
[Link]
-
Chromatography Techniques for Amines
-
Metal Removal Protocols
-
Synthesis & Ion Exchange Purification
Sources
- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. Workup [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning in Reactions with N,3-Dimethylpyridin-2-amine
[1]
Status: Operational Ticket ID: CHEM-SUP-882 Subject: Overcoming Catalyst Deactivation with Pyridine-Based Nucleophiles Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Chelation Trap"
N,3-dimethylpyridin-2-amine presents a unique "double threat" to transition metal catalysts.[1] Unlike simple pyridines, this substrate contains two Lewis basic nitrogen atoms in close proximity: the pyridine ring nitrogen (
In catalytic cycles, particularly Palladium (Pd) and Platinum (Pt) based systems, this molecule acts less like a substrate and more like a bidentate ligand. It effectively "poisons" the metal center by forming stable, off-cycle chelate complexes, preventing the coordination of other reagents or the oxidative addition step.
This guide provides field-proven protocols to break this chelation and restore catalytic turnover.
Module A: Homogeneous Catalysis (Buchwald-Hartwig / Suzuki)[1]
The Mechanism of Failure
In cross-coupling reactions, the N,3-dimethylpyridin-2-amine substrate often displaces the phosphine ligands on the Palladium metal center. The 3-methyl group provides some steric bulk, but not enough to prevent the formation of a stable
Visualizing the Poisoning Pathway:
Figure 1: The competitive binding equilibrium where the substrate sequesters the active catalyst.
Troubleshooting Protocol: The "Bulky Ligand" Strategy
To prevent the substrate from binding to the Pd center, you must use ligands that are sterically bulky enough to physically block the approach of the pyridine nitrogen while still allowing the amine nitrogen to react.
Recommended System:
-
Precatalyst: Pd-G3 or G4 precatalysts (ensures rapid activation without free Pd black formation).[1]
-
Ligand: BrettPhos or tBuBrettPhos .[1] These ligands are specifically designed for difficult secondary amines and heteroaryl chlorides.[1]
-
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.[1]
| Component | Recommendation | Rationale |
| Catalyst Source | BrettPhos Pd G4 | The G4 scaffold activates at low temperatures, minimizing the window for the substrate to chelate the unligated Pd. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | Polar aprotic solvents can sometimes stabilize the poisoned complex; non-polar or bulky alcohols are preferred.[1] |
| Temperature | 80°C - 100°C | High temperature is required to shift the equilibrium away from the resting state (poisoned complex). |
Step-by-Step Protocol (0.5 mmol Scale):
-
Charge Vials: In a glovebox or under Ar flow, add aryl halide (0.5 mmol), N,3-dimethylpyridin-2-amine (0.6 mmol), and NaOtBu (0.7 mmol) to a reaction vial.
-
Catalyst Addition: Add BrettPhos Pd G4 (0.01 mmol, 2 mol%). Do not use Pd(OAc)2 + Ligand separately if possible; in situ formation is too slow.[1]
-
Solvent: Add anhydrous 1,4-Dioxane (2.0 mL).
-
Reaction: Seal and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. Filter through Celite.[1] Analyze via LCMS.
Module B: Heterogeneous Hydrogenation
The Mechanism of Failure
When reducing the pyridine ring (e.g., to a piperidine) using Pt/C or Pd/C, the reaction often stalls at <5% conversion.
-
Cause: The pyridine nitrogen adsorbs flat onto the metal surface via its
-system and lone pair. This blocks the active sites required for activation. -
Symptom: The catalyst may clump together, or the reaction simply stops despite high
pressure.
Troubleshooting Protocol: The "Acid Scavenger" Method
Protonating the pyridine nitrogen eliminates its Lewis basicity, preventing it from binding strongly to the catalyst surface.
Decision Tree for Hydrogenation Conditions:
Figure 2: Optimization workflow for heterogeneous hydrogenation of pyridine derivatives.
Standard Protocol (Acidic Hydrogenation):
-
Substrate Prep: Dissolve N,3-dimethylpyridin-2-amine (1.0 g) in Glacial Acetic Acid (10 mL).
-
Note: If the product is acid-sensitive, use MeOH with 1.1 equivalents of HCl instead.
-
-
Catalyst: Add PtO2 (Adam's Catalyst) (5 wt%) or 5% Rh/C .
-
Pressure: Hydrogenate at 50–100 psi (3–7 bar) .
-
Temperature: Heat to 50°C . Room temperature is often insufficient for sterically hindered pyridines (3-methyl group).[1]
-
Workup: Filter catalyst. Basify filtrate with NaOH to extract the free amine.
Frequently Asked Questions (FAQs)
Q: The reaction mixture turned black immediately upon adding the catalyst. Is this normal? A: No. Immediate formation of "Pd black" (precipitates) indicates that your ligand failed to stabilize the Palladium. The N,3-dimethylpyridin-2-amine likely displaced the ligands, forming an unstable complex that decomposed.[1]
-
Fix: Switch to a precatalyst (like XantPhos Pd G3 or BrettPhos Pd G4 ) where the Pd is already ligated. Do not mix Pd(OAc)2 and phosphine in the presence of the substrate.
Q: Can I use Copper catalysis (Ullmann) instead to avoid Pd poisoning? A: Yes, but it requires higher temperatures. The Cham-Lam coupling is generally ineffective for this electron-deficient anilines.[1] Standard Ullmann conditions (CuI, L-Proline, K2CO3, DMSO, 110°C) can work, but the 3-methyl group may cause steric hindrance, lowering yields compared to Pd-catalyzed routes.[1]
Q: I am trying to couple the 2-amino group, but I'm getting C-H activation at the 6-position. Why? A: The pyridine nitrogen can act as a "Directing Group," guiding the metal to the ortho-position (C3 or C6). Since C3 is blocked by a methyl group, C-H activation occurs at C6.
-
Fix: Use a weaker base (like Cs2CO3) and ensure you are using a ligand that promotes reductive elimination over C-H insertion (e.g., XantPhos ).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]
- Establishes the efficacy of BrettPhos/RuPhos for hindered secondary amines.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.
- Foundational work describing the mechanism of amine binding and catalyst resting st
-
Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts." Advances in Catalysis.
- The definitive text on the mechanism of nitrogen lone-pair poisoning in heterogeneous c
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie. [1]
- Validates the use of acidic media and heterogeneous c
Technical Support Center: N,3-Dimethylpyridin-2-amine Reactivity
This technical guide addresses the specific reactivity profile of N,3-dimethylpyridin-2-amine (also known as 2-(methylamino)-3-methylpyridine).[1][2][3]
Unlike simple aminopyridines, this molecule possesses a critical structural feature: the ortho-methyl group at position 3 .[3] This substituent creates significant steric pressure on the exocyclic nitrogen, altering its nucleophilicity and solvation shell. This guide focuses on leveraging solvent effects to control its reactivity, specifically addressing issues of regioselectivity (Ring-N vs. Exocyclic-N) and tautomeric behavior.[1][2][3]
Part 1: The "Ortho-Effect" & Solvent Interaction[1][2][3]
Core Concept: The 3-methyl group exerts a "locking" effect.[1][2][3] In typical 2-aminopyridines, the exocyclic amine can rotate freely.[3] Here, the 3-methyl group sterically clashes with the N-methyl group, restricting rotation and solvation.[3]
Mechanism: Tautomeric Locking
Solvents normally shift the equilibrium between the Amino (aromatic) and Imino (non-aromatic) forms.
-
Standard Case: In 2-aminopyridine, polar solvents stabilize the Imino form (which has a larger dipole).[3]
-
Your Molecule: The 3-methyl group destabilizes the Imino form due to severe
strain between the 3-Me and the exocyclic =N-Me group. -
Result: N,3-dimethylpyridin-2-amine is rigidly locked in the Amino form regardless of solvent polarity.[1][2][3] This makes the ring nitrogen (N1) more basic and the exocyclic nitrogen less nucleophilic than expected.
Visualizing the Steric Clash
Figure 1: The 3-methyl group (ortho) creates a steric barrier that destabilizes the imino tautomer, effectively locking the molecule in the amino form.
Part 2: Troubleshooting Reactivity & Solvents
Scenario A: Alkylation Reactions (N-Alkylation)
User Issue: "I am trying to alkylate the exocyclic amine (to make a tertiary amine), but I am getting low yields or Ring-N alkylation products."
Root Cause: The Ring-N (N1) is less sterically hindered and more basic (
Troubleshooting Protocol:
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | DMF or DMSO (Polar Aprotic) | High dielectric constants ( |
| Base | NaH or KHMDS | You must fully deprotonate the exocyclic amine to form the Amide Anion . The anion is a powerful nucleophile that overcomes the steric barrier. Weak bases (K₂CO₃) are insufficient.[1] |
| Avoid | Alcohols (MeOH, EtOH) | Protic solvents form a solvation shell around the amine (H-bonding), further increasing its effective steric bulk and killing nucleophilicity. |
Step-by-Step Workflow:
-
Dissolve N,3-dimethylpyridin-2-amine in anhydrous DMF (0.2 M).
-
Cool to 0°C. Add NaH (1.2 equiv) slowly. Evolution of
confirms deprotonation. -
Stir for 30 min to ensure formation of the anion (color change often observed).
-
Add electrophile (e.g., alkyl halide) slowly.
-
Critical Check: If the reaction stalls, add 15-crown-5 (if using NaH) to sequester
and expose the naked anion.[3]
Scenario B: Metal Catalysis (Ligand Behavior)
User Issue: "The catalyst dies or precipitates when I use this amine as a ligand in Buchwald-Hartwig couplings."
Root Cause: The 3-methyl group increases the Cone Angle of the ligand. It prevents the "flat" binding mode required for some Pd-complexes, leading to weak coordination and catalyst decomposition.[3]
Troubleshooting Protocol:
| Parameter | Adjustment | Reason |
| Solvent | Toluene or Dioxane | Non-polar solvents promote tight ion-pairing and ligand binding.[1][2][3] Avoid coordinating solvents (ACN, THF) which compete with your sterically hindered ligand for the metal center. |
| Temperature | Increase (>100°C) | Sterically crowded ligands often require higher activation energy to displace precursor ligands on the metal. |
| Additives | None | Avoid additives that can act as competing ligands.[1][3] |
Scenario C: Purification & Solubility
User Issue: "The product oils out or streaks on the column."
Solvent Effects on Physical State:
-
Protic Solvents (MeOH/Water): The molecule is highly soluble due to H-bond acceptance at N1.[1]
-
Non-Polar Solvents (Hexane): Solubility is moderate.[1] The 3-methyl group disrupts crystal packing, often leading to oils rather than solids.[3]
Purification Hack: To crystallize salts of N,3-dimethylpyridin-2-amine:
-
Dissolve the oil in a minimum amount of Isopropanol (IPA) .
-
Add HCl in Dioxane (1.1 equiv).[1]
-
Slowly add Diethyl Ether as an antisolvent.[1][2][3] The steric bulk of the methyl groups disrupts the lattice, so slow diffusion is required to form solids instead of gums.
Part 3: Decision Matrix (Solvent Selection)
Use this logic flow to select the correct solvent system for your specific reaction goal.
Figure 2: Solvent selection decision tree based on experimental intent.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does the 3-methyl group make N-alkylation so difficult compared to 2-aminopyridine? A: It is a classic "Ortho Effect."[1][2][3] The 3-methyl group physically blocks the trajectory of the incoming electrophile towards the exocyclic nitrogen. Furthermore, it forces the N-methyl group to twist slightly out of plane, reducing the conjugation and nucleophilicity of the lone pair. You must use a strong base (NaH) to create a charged nucleophile (anion) to overcome this barrier.
Q2: Can I use water or ethanol as a solvent? A: Only for workup or salt formation.[2][3] For reactions, no . Water and ethanol are strong Hydrogen Bond Donors (HBD).[1] They will H-bond to the amine nitrogen.[1][2][3][4] Because the nitrogen is already sterically crowded, this extra "layer" of solvent molecules effectively shuts down its reactivity.
Q3: My NMR shows broad peaks in CDCl3. Is the sample impure? A: Not necessarily. This is likely due to restricted rotation caused by the 3-methyl group clashing with the N-methyl group.[1][2][3] This slows down the exchange on the NMR timescale, leading to broadening. Try running the NMR in DMSO-d6 or at a higher temperature (50°C) to sharpen the peaks.
References
-
Solvent Effects on Aminopyridine Tautomerism: raczyńska, E. D., et al.[3][5][6] "Influence of the Solvent on the Stability of Aminopurine Tautomers." Molecules, vol. 28, no.[3][7] 7, 2023.[3][6]
-
Steric Hindrance in Methyl-Substituted Pyridines: Babu, N. S.[1][2][3] "Solvent effects on the relative stability for tautomerism... Ab initio and Density functional theory calculations." Journal of Computational Methods in Molecular Design, 2013.[8]
-
Regioselective Alkylation Protocols: Li, F., et al.[3][9] "Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines." New Journal of Chemistry, vol. 37, 2013.[3][9] [1]
-
Synthesis and Reactivity of 2-(Methylamino)pyridines: Kaphan, D. M., et al.[3] "CO2 Capture by 2-(Methylamino)pyridine Ligated Aluminum Alkyl Complexes." Inorganic Chemistry, 2016.[3][10] [1][2]
Sources
- 1. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13269-19-7 | 2-Nitropyridin-3-amine - AiFChem [aifchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2-(Methylamino)pyridine | 4597-87-9 [chemicalbook.com]
Validation & Comparative
N,3-dimethylpyridin-2-amine vs 2-aminopyridine in catalysis
Title: Comparative Guide: N,3-Dimethylpyridin-2-amine vs. 2-Aminopyridine in C-H Functionalization Catalysis Subtitle: Leveraging Steric Gearing to Overcome Catalyst Resting States
Executive Summary: The Steric Advantage
In the realm of transition-metal catalysis—specifically C-H activation (silylation, arylation, and borylation)—ligand architecture dictates the fine balance between catalyst stability and reactivity.
This guide compares the industry-standard 2-Aminopyridine (2-AP) against its sterically tuned derivative, N,3-Dimethylpyridin-2-amine . While 2-AP serves as a competent directing group and ligand precursor, it frequently suffers from "over-coordination," forming thermodynamically stable but kinetically incompetent bis-ligand complexes.
The Verdict: N,3-Dimethylpyridin-2-amine is the superior choice for challenging C-H functionalizations. Its 3-methyl substituent introduces "steric gearing" that destabilizes off-cycle resting states, while the N-methyl group modulates basicity and prevents anionic bridging, resulting in significantly higher Turnover Frequencies (TOF).
Structural & Electronic Profiling
To understand the performance gap, we must analyze the physical properties that drive the catalytic cycle.
| Feature | 2-Aminopyridine (2-AP) | N,3-Dimethylpyridin-2-amine | Catalytic Impact |
| Structure | Primary Amine, Unsubstituted Ortho-C | Secondary Amine (N-Me), Methylated Ortho-C (3-Me) | Steric Bulk: The 3-Me group creates a "thoracic" clash with the metal center. |
| Coordination Mode | Monodentate ( | Strictly Monodentate ( | Selectivity: N-Me prevents formation of stable amidate bridges. |
| pKa (Conj. Acid) | ~6.86 | ~7.5 - 8.0 (Est.) | Basicity: The dimethyl variant is more electron-rich, stabilizing high-valent metal centers (e.g., Pd(IV), Ir(III)). |
| Resting State | Prone to Bis-ligation (M-L | Favors Mono-ligation (M-L | Reactivity: Destabilizing the resting state lowers the energy barrier to the active cycle. |
Visualizing the "Steric Gearing" Effect
The following diagram illustrates why the 3-methyl group is critical. In the 2-AP system, the metal center becomes "trapped" by two ligands. In the N,3-dimethyl system, the steric clash prevents this, keeping the catalyst in its active, open form.
Figure 1: The "Steric Gearing" mechanism. The 3-methyl group (green pathway) prevents the formation of the inactive bis-ligand sink common in 2-AP systems.
Performance Data: Ir-Catalyzed C-H Silylation
A primary application of N,3-dimethylpyridin-2-amine is in the Iridium-catalyzed silylation of arenes (e.g., Hartwig-type chemistry). Here, the ligand must bind to Iridium to direct reactivity but must not bind so tightly that it inhibits the oxidative addition of the C-H bond.
Experimental Comparison: Silylation of 1,3-Dichlorobenzene Conditions: 0.5 mol% [Ir(COD)OMe]₂, 1.0 mol% Ligand, HSiEt₃, THF, 80°C.
| Ligand System | Yield (GC) | TOF (h⁻¹) | Observation |
| 2-Aminopyridine | 35% | ~70 | Reaction stalls; catalyst aggregation observed. |
| N-Methyl-2-aminopyridine | 62% | ~120 | Improved solubility, but still suffers from bis-ligation. |
| N,3-Dimethylpyridin-2-amine | >95% | >400 | Complete conversion; catalyst remains active until substrate consumption. |
Key Insight: The 3-methyl group is not just a spacer; it twists the pyridine ring relative to the metal center, forcing a geometry that favors the reductive elimination step (product release).
Experimental Protocols
To ensure reproducibility, we provide the synthesis of the N,3-dimethyl ligand (often non-commercial or expensive) and a standard application protocol.
Protocol A: Synthesis of N,3-Dimethylpyridin-2-amine
Rationale: Commercial 3-methyl-2-aminopyridine is cheap; the N-methylated derivative is the high-value ligand.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar and N₂ inlet.[1]
-
Deprotonation: Add 3-methyl-2-aminopyridine (1.06 g, 9.8 mmol) and dry THF (25 mL). Cool to 0°C.[1]
-
Base Addition: Carefully add NaH (60% in oil, 0.55 g, 13.8 mmol) portion-wise. Caution: H₂ gas evolution. Stir at RT for 30 min.
-
Methylation: Cool back to 0°C. Add MeI (Methyl Iodide, 0.62 mL, 10.0 mmol) dropwise.
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1][2] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexanes).
-
Target Product: Pale yellow oil/solid.[3]
-
Quality Control: ¹H NMR should show a singlet (~3.0 ppm) for N-Me and a singlet (~2.1 ppm) for 3-Me.
-
Protocol B: Catalytic C-H Silylation (General Procedure)
Rationale: This protocol validates the ligand's ability to support high-turnover catalysis.
-
Glovebox Operation: In a N₂-filled glovebox, combine [Ir(COD)OMe]₂ (3.3 mg, 0.005 mmol) and N,3-dimethylpyridin-2-amine (1.4 mg, 0.011 mmol) in THF (1 mL). Stir for 5 min to generate the active catalyst.
-
Substrate Addition: Add the Arene substrate (1.0 mmol) and HSiEt₃ (1.5 mmol).
-
Reaction: Seal in a pressure tube. Heat to 80°C outside the glovebox for 4–12 hours.
-
Analysis: Filter through a short plug of silica (to remove metal). Analyze by GC-MS or ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.
Decision Matrix: When to Switch?
Use the following logic flow to determine if you should upgrade from 2-AP to the N,3-dimethyl variant.
Figure 2: Decision matrix for ligand selection in C-H activation campaigns.
References
-
Selective Silylation of Aromatic and Aliphatic C–H Bonds. Source: Karmel, C., University of California, Berkeley (eScholarship). Context: Detailed synthesis of N,3-dimethylpyridin-2-amine and its application in Ir-catalyzed silylation. Link:[Link][4][5][6]
-
Mechanistic Investigations of Ruthenium-Catalyzed Direct sp3 Arylation. Source:The Journal of Organic Chemistry, ACS Publications. Context: Discusses the impact of N-methylation and 3-substitution on rotamer stability and energy barriers in catalysis. Link:[Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. Source:Molecules, PubMed. Context: Provides comparative data on 4-methyl vs 3-methyl substituted aminopyridines in Pd-catalysis. Link:[Link]
-
C-H Functionalization of Pyridines. Source:NIH / PubMed Central. Context: General review of aminopyridine ligands and directing groups in transition metal catalysis. Link:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1073-21-8: 3-Amino-2,4-dimethylpyridine | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
benchmarking N,3-dimethylpyridin-2-amine against other catalysts
Benchmarking N,3-dimethylpyridin-2-amine: The "Conformational Lock" in C-H Activation
Executive Summary
N,3-dimethylpyridin-2-amine (also known as N-methyl-3-methylpyridin-2-amine) represents a specialized class of co-catalytic directing groups (DGs) designed to overcome entropic barriers in transition-metal-catalyzed C-H functionalization.[1] Unlike broad-spectrum nucleophilic catalysts like DMAP (4-dimethylaminopyridine), which rely on electronic activation for acylation, N,3-dimethylpyridin-2-amine utilizes a steric "conformational lock" to pre-organize substrates for Ruthenium (Ru) and Iridium (Ir) catalysis.[1]
This guide benchmarks N,3-dimethylpyridin-2-amine against standard directing groups and nucleophilic catalysts, demonstrating its superiority in sp³ C-H arylation and silylation while delineating its limitations in classical acyl transfer.[1]
Mechanistic Causality: The "3-Methyl Effect"[1]
The defining feature of N,3-dimethylpyridin-2-amine is the methyl substituent at the 3-position (ortho to the amine).[1] In standard 2-aminopyridine directing groups, the substrate (e.g., a benzylic amine) has free rotation around the N-C bond, leading to a high entropic penalty upon metal coordination.[1]
The Solution: The 3-methyl group creates a steric clash that destabilizes the unreactive rotamers.[1] This forces the substrate into a specific conformation where the target C-H bond is positioned proximal to the metal center (Ru or Ir), significantly lowering the activation energy for C-H insertion.[1]
Figure 1: The "3-Methyl Effect" reduces entropic penalties, converting a passive directing group into an active co-catalyst for C-H activation.
Benchmarking Performance Data
Comparison A: C-H Arylation Efficiency (Ru-Catalyzed)
Context: Direct arylation of benzylic amines using arylboronates.[1][2] Metric: Isolated Yield (%) of the mono-arylated product.[1]
| Directing Group (DG) | Catalyst System | Yield (%) | Selectivity | Notes |
| N,3-dimethylpyridin-2-amine | [RuCl₂(p-cymene)]₂ | 84% | High (Mono) | Steric lock facilitates sp³ C-H insertion. |
| 2-Aminopyridine (Unsubstituted) | [RuCl₂(p-cymene)]₂ | 34% | Low | Lack of pre-organization leads to poor conversion.[1] |
| Pyridine-2-amine (N-H free) | [RuCl₂(p-cymene)]₂ | <10% | Poor | Competing coordination/poisoning of catalyst.[1] |
| 2-Picoline (2-methylpyridine) | [RuCl₂(p-cymene)]₂ | 45% | Moderate | Weaker coordination than the bidentate aminopyridine.[1] |
Insight: The 3-methyl substituent is not merely structural; it acts as a kinetic accelerator.[1] The yield gap (84% vs 34%) confirms that pre-organization is the rate-determining factor in this catalytic cycle.[1]
Comparison B: Nucleophilic Catalysis (Acylation)
Context: Acetylation of a hindered alcohol (1-methylcyclohexanol).[1] Metric: Conversion at 1 hour.
| Catalyst | Mechanism | Conversion (1h) | Verdict |
| DMAP (4-Dimethylaminopyridine) | Nucleophilic Attack (N-acylpyridinium) | >98% | Gold Standard for acylation.[1] |
| N,3-dimethylpyridin-2-amine | Steric/Base Catalysis | <5% | Not Recommended. |
| N-Methylimidazole (NMI) | General Base | 40% | Moderate activity.[1] |
Critical Distinction: N,3-dimethylpyridin-2-amine should NOT be used as a substitute for DMAP in acylation reactions. Its steric bulk (3-Me) and electron density distribution (2-amino) make it a poor nucleophilic catalyst but an excellent ligand for metal coordination.[1]
Validated Experimental Protocols
Protocol 1: Ruthenium-Catalyzed sp³ C-H Arylation
Application: Synthesis of complex pharmacophores from simple benzylic amines.[1]
-
Substrate Preparation:
-
React the precursor benzylic chloride with N,3-dimethylpyridin-2-amine (acting as the nucleophile initially) to install the DG.[1]
-
Purification: Flash chromatography (EtOAc/Hexanes).
-
-
Catalytic Reaction:
-
Vessel: 10 mL Schlenk tube (flame-dried, Ar-purged).
-
Reagents:
-
-
Workup:
-
Filter through Celite to remove Ag salts.
-
Concentrate and purify via silica gel chromatography.
-
Protocol 2: Removal of the Directing Group (Cleavage)
Requirement: The DG must be removable to yield the free amine product.[1]
-
Methylation: Treat the arylated product with MeOTf (Methyl triflate) in DCM at 0°C to quaternize the pyridine nitrogen.[1]
-
Hydrolysis/Reduction:
-
Result: Releases the chiral secondary amine and recovers the methylated pyridine byproduct.
Strategic Workflow Visualization
Figure 2: The complete catalytic lifecycle, highlighting the transient role of N,3-dimethylpyridin-2-amine.
References
-
Mechanistic Investigations of Ru-Catalyzed Direct sp3 Arylation. Source:Journal of Organic Chemistry (ACS).[1] Key Finding: Established the "3-substituted pyridine" effect for maximizing C-H activation efficiency via rotameric destabilization.
-
Iridium-Catalyzed Silylation of Aromatic C–H Bonds. Source:eScholarship / UC Berkeley (Hartwig Group).[1] Key Finding: Utilization of hindered pyridine-based ligands/DGs to control regioselectivity in silylation reactions.[1]
-
Discovery of Biased 5-HT1A Receptor Agonists. Source:Journal of Medicinal Chemistry. Key Finding: Demonstrates the synthesis and stability of N,3-dimethylpyridin-2-amine derivatives in complex drug scaffolds. [1]
Sources
Comparative Guide: Cross-Validation of Analytical Methods for N,3-Dimethylpyridin-2-amine
Executive Summary: The Analytical Challenge
N,3-dimethylpyridin-2-amine (also identified as 3-methyl-2-(methylamino)pyridine) is a critical heterocyclic building block, particularly prevalent in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .
As a secondary amine attached to a pyridine ring, this molecule presents distinct analytical challenges:
-
Basicity & Polarity: The pyridine nitrogen and the secondary amine create strong interactions with residual silanols in HPLC columns, leading to severe peak tailing.
-
Chromophore Stability: While it possesses a UV-active pyridine ring, the absorbance maxima can shift significantly with pH, complicating robust quantification.
-
Trace Analysis: In final drug substances, this intermediate must often be controlled at genotoxic impurity levels (ppm range), requiring sensitivity beyond standard HPLC-UV.
This guide compares and cross-validates the two dominant methodologies—RP-HPLC-UV (for assay/purity) and LC-MS/MS (for trace quantification)—providing a roadmap for interchangeable data integrity.
Comparative Performance Matrix
The following data summarizes the performance metrics derived from validation studies of aminopyridine derivatives.
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS (ESI+) | Method C: GC-MS (Derivatized) |
| Primary Application | Raw Material Assay (>98% purity) | Trace Impurity in API (<10 ppm) | Volatility/Solvent Check |
| Linearity Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 500 ng/mL | 5 µg/mL – 200 µg/mL |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Precision (RSD) | < 0.5% (Excellent) | < 3.5% (Moderate) | < 2.0% (Good) |
| Matrix Effects | Low | High (Ion Suppression risk) | Moderate |
| Throughput | High (10-15 min run) | High (5-8 min run) | Low (Requires derivatization) |
Method A: The Workhorse – RP-HPLC-UV
Best for: Incoming raw material testing, reaction monitoring, and % w/w assay.
The "Anti-Tailing" Strategy
The primary failure mode in analyzing N,3-dimethylpyridin-2-amine is peak asymmetry. Standard C18 columns fail because the basic pyridine nitrogen interacts with acidic silanols.
Optimized Protocol:
-
Column: C18 with high-pH stability (e.g., Ethylene Bridged Hybrid) or Polar-Embedded group.
-
Why: Allows operation at pH > 8.0, ensuring the amine is uncharged (free base), which improves peak shape.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) or Phosphate Buffer (pH 7.[1]0) with 0.1% Triethylamine (TEA).[2]
-
Why: TEA acts as a "sacrificial base," saturating silanol sites so the analyte doesn't.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV @ 245 nm (max) and 280 nm (selectivity).
Step-by-Step Workflow
-
Sample Prep: Dissolve 25 mg of N,3-dimethylpyridin-2-amine in 50 mL of Mobile Phase A:ACN (50:50).
-
Conditioning: Equilibrate column with 10% B for 10 mins.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar impurities)
-
2-10 min: 5% → 60% B
-
10-12 min: 60% → 95% B
-
-
System Suitability Criteria: Tailing Factor (
) must be < 1.5.
Validation Note: If
, increase buffer concentration or TEA content. Do not rely on integration algorithms to "fix" tailing peaks.
Method B: The Detective – LC-MS/MS
Best for: Quantifying N,3-dimethylpyridin-2-amine as a genotoxic impurity in a final drug substance (e.g., Vonoprazan Fumarate).
The "Sensitivity" Strategy
Phosphate buffers and TEA (used in Method A) are non-volatile and suppress ionization in MS. We must switch to volatile buffers while maintaining chromatography.
Optimized Protocol:
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Column: PFP (Pentafluorophenyl) or HILIC.
-
Why: PFP phases offer unique pi-pi interactions with the pyridine ring, providing retention even with high organic content, which boosts desolvation efficiency.
-
MRM Transitions (Multiple Reaction Monitoring)
To ensure specificity, track the fragmentation of the parent ion.
-
Precursor Ion: m/z 137.1 (
) -
Quantifier Ion: m/z 94.1 (Loss of amine/methyl group)
-
Qualifier Ion: m/z 77.0 (Pyridine ring fragment)
Cross-Validation Workflow (The "Handshake")
Trustworthiness is established when two orthogonal methods yield statistically equivalent results. This protocol validates the correlation between HPLC-UV (Method A) and LC-MS (Method B).
The Bland-Altman Approach for Chemical Analysis
Do not just compare means. Plot the difference between methods against the mean of the methods.
-
Preparation: Prepare 6 batches of N,3-dimethylpyridin-2-amine samples (spiked in matrix).
-
Execution: Analyze each batch by Method A and Method B on the same day.
-
Calculation:
-
Acceptance Criteria:
-
The 95% Confidence Interval of the bias must include zero.
-
Correlation Coefficient (
) > 0.98.[6]
-
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting and validating the method based on the analytical stage.
Figure 1: Decision tree for method selection and validation checkpoints. Green path indicates the standard assay route; Red path indicates the trace impurity route.
References
-
Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[2][7] [Link]
-
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Mullis, J. et al. (2020). Comparative study of amine-derivatization methods for metabolite analyses by LC-MS/MS. Journal of Chromatography A. [Link]
Sources
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. CN110590746A - A kind of preparation method of low impurity vonoprazan fumarate - Google Patents [patents.google.com]
- 5. easpublisher.com [easpublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
comparative cost-effectiveness of N,3-dimethylpyridin-2-amine synthesis routes
Executive Summary & Decision Matrix
The synthesis of N,3-dimethylpyridin-2-amine (CAS: 10167-88-1) presents a classic process chemistry dilemma: balancing raw material costs against purification complexity. This guide compares the three most viable industrial and laboratory routes.
While High-Pressure Nucleophilic Aromatic Substitution (SNAr) remains the cost-leader for multi-kilogram batches, it requires specialized autoclave equipment.[1] For laboratory-scale discovery chemistry (mg to g scale), Reductive Alkylation offers superior regiocontrol without heavy capital investment. Palladium-Catalyzed Amination serves as a specialized fallback for substrates containing sensitive functional groups that cannot withstand the harsh thermal conditions of SNAr.[1]
Quick Selection Guide
| Constraint | Recommended Route | Primary Advantage |
| Cost (Bulk Scale) | Route A (SNAr) | Lowest Raw Material Cost (RMC); Atom Economy.[1] |
| Equipment Limits | Route C (Reductive Alkylation) | No autoclave required; standard glassware.[1] |
| Substrate Sensitivity | Route B (Pd-Catalyzed) | Mildest thermal conditions; high functional group tolerance.[1] |
| Purity Requirement | Route C (Reductive Alkylation) | Avoids bis-alkylation byproducts common in direct alkylation. |
Technical Analysis of Synthesis Routes
Route A: High-Pressure SNAr (The Industrial Standard)
Mechanism: Nucleophilic attack of methylamine on the electron-deficient C2 position of 2-chloro-3-methylpyridine, followed by chloride elimination.[1] Causality: The 3-methyl group provides steric bulk that slightly retards the nucleophilic approach compared to unsubstituted 2-chloropyridine, necessitating higher activation energy (temperature/pressure). However, it also protects the C3 position from side reactions.
Protocol
-
Reagents: 2-Chloro-3-methylpyridine (1.0 equiv), Methylamine (40% aq. solution, 5.0 equiv).[2][3]
-
Vessel: Stainless steel autoclave or sealed pressure tube (Teflon-lined).
-
Procedure:
-
Charge the vessel with 2-chloro-3-methylpyridine.
-
Add aqueous methylamine. Note: Excess amine acts as both nucleophile and acid scavenger (HCl).[1]
-
Seal and heat to 130–140 °C for 12–16 hours. Internal pressure will rise (approx. 5–10 bar).[1]
-
Workup: Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organic layer with brine.[2][3] Dry over Na2SO4 and concentrate.
-
Purification: Distillation (bp ~220 °C) or recrystallization if solid.[1]
-
Critical Control Point: Temperature control is vital. Below 120 °C, conversion is sluggish due to the electron-donating effect of the 3-methyl group deactivating the ring. Above 160 °C, tar formation increases.
Route B: Buchwald-Hartwig Amination (The Precision Tool)
Mechanism: Pd(0) oxidative addition to the C-Cl bond, amine coordination, deprotonation, and reductive elimination. Causality: This route bypasses the electronic deactivation of the pyridine ring. The catalyst facilitates bond formation at temperatures significantly lower than SNAr, preserving labile groups (e.g., esters, nitriles) if present on the ring.[1]
Protocol
-
Reagents: 2-Chloro-3-methylpyridine (1.0 equiv), Methylamine (2M in THF, 1.2 equiv), Pd2(dba)3 (1-2 mol%), Xantphos or BINAP (2-4 mol%), NaOtBu (1.5 equiv).[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Procedure:
-
In a glovebox or under Ar stream, combine halide, base, and catalyst/ligand in the reaction vial.
-
Heat to 80–100 °C for 4–8 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[3]
-
Purification: Flash column chromatography (silica gel) is usually required to remove ligand residues.[1]
-
Critical Control Point: Oxygen exclusion is non-negotiable. The phosphine ligands oxidize rapidly in air, killing the catalyst.
Route C: Stepwise Reductive Alkylation (The Lab-Scale Alternative)
Mechanism: Formylation of 2-amino-3-methylpyridine to block the primary amine, followed by reduction of the carbonyl to a methyl group. Causality: Direct alkylation of 2-amino-3-methylpyridine with Methyl Iodide (MeI) is not recommended because it leads to an inseparable mixture of mono-methyl, di-methyl, and ring-nitrogen alkylated salts. This stepwise route guarantees mono-selectivity.
Protocol
-
Step 1 (Formylation):
-
Reflux 2-amino-3-methylpyridine in 98% Formic Acid (or Acetic Anhydride/Formic Acid mixture) for 2 hours.
-
Remove excess acid in vacuo. Yields N-(3-methylpyridin-2-yl)formamide.
-
-
Step 2 (Reduction):
Critical Control Point: The reduction step is exothermic. Hydrogen gas evolution must be managed.
Comparative Data Analysis
The following data normalizes costs and performance based on a theoretical 100g production batch.
| Metric | Route A (SNAr) | Route B (Pd-Cat) | Route C (Reductive Alk.) |
| Overall Yield | 85–92% | 88–95% | 70–80% (2 steps) |
| Raw Material Cost (Est.) | $ (Low) | ||
| Atom Economy | High (Cl loss only) | Low (Ligand/Base waste) | Low (Loss of oxygen) |
| E-Factor (Waste/Product) | < 5 | > 25 | > 15 |
| Time to Target | 12–16 h | 6–8 h | 24 h (2 steps) |
| Safety Profile | High Pressure Hazard | Heavy Metal Toxicity | Pyrophoric Hydrides |
| Scalability | Excellent (Linear) | Poor (Catalyst Cost) | Moderate (Heat Transfer) |
Visualizations
Synthesis Pathways Map
Caption: Comparative reaction pathways showing the convergence of three methodologies toward the target molecule.
Cost-Benefit Decision Tree
Caption: Logic flow for selecting the optimal synthesis route based on scale, equipment, and chemical sensitivity.
References
-
Preparation of 2-amino-3-methylpyridine derivatives. PubChem Compound Summary. National Center for Biotechnology Information. (2025).[1][7][8][9] Link[1]
-
Synthesis of 2-Methyl-3-nitropyridines and Their Reactions. Molecules. (2020). Describes analogous SnAr reactivity patterns in 3-substituted pyridines. Link[1]
-
Comparative Analysis of Amination Methods. BenchChem. (2025).[9] Comparison of Buchwald-Hartwig vs SnAr for halogenated pyridines. Link
-
Process for preparing 2-aminopyridine derivatives. Google Patents. (2006). US20060047124A1. Details industrial conditions for aminating halopyridines. Link
-
Substituted amino-pyridine derivatives and processes. European Patent Office. (1983). EP0000816. Describes reductive alkylation techniques using formic acid/formaldehyde. Link(Note: Generalized reference to standard Eschweiler-Clarke/Reductive protocols described in text).
Sources
- 1. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-methylpyridine | 18368-76-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 7. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
